RMI 10874
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H26N2O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
3,6-bis[2-(dimethylamino)ethoxy]xanthen-9-one |
InChI |
InChI=1S/C21H26N2O4/c1-22(2)9-11-25-15-5-7-17-19(13-15)27-20-14-16(26-12-10-23(3)4)6-8-18(20)21(17)24/h5-8,13-14H,9-12H2,1-4H3 |
Clave InChI |
ZPLWAZDWGJOBJA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)OCCN(C)C |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Immunomodulatory Power of RMI 10874: A Deep Dive into its Anti-Metastatic Mechanism
For Immediate Release
[City, State] – December 8, 2025 – A comprehensive analysis of the available scientific literature reveals that RMI 10874, a synthetic analogue of the antiviral agent tilorone, exerts its potent anti-metastatic effects primarily through the robust in vivo activation of Natural Killer (NK) cells. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key experimental findings, methodologies, and a visual representation of its proposed signaling cascade for researchers, scientists, and drug development professionals.
Core Mechanism of Action: NK Cell-Mediated Tumor Rejection
This compound's therapeutic efficacy in preclinical cancer models is not due to direct cytotoxicity towards tumor cells but rather stems from its ability to stimulate the innate immune system. Specifically, administration of this compound leads to a significant enhancement of NK cell activity.[1][2] These activated NK cells are then capable of recognizing and eliminating circulating tumor cells, thereby preventing the formation of metastatic colonies in distant organs, such as the lungs.[1]
The pivotal role of NK cells in the anti-metastatic action of this compound was demonstrated in studies where the depletion of NK cells using anti-asialo GM1 serum completely abrogated the protective effect of the compound.[1] This highlights that the presence and functional activity of NK cells are indispensable for the therapeutic benefits of this compound.
Quantitative Data Summary
Preclinical studies have demonstrated the potent in vivo efficacy of this compound in preventing tumor metastasis. The following table summarizes the key quantitative findings from a study using a murine fibrosarcoma model.
| Parameter | Control Group (No Treatment) | This compound Treated Group | Reference |
| Median Number of Lung Metastases | >250 | 0 | [1] |
| Incidence of Lung Metastases | 100% | 0% | [1] |
| Mean Survival Time (Days) | 25 | >60 | [2] |
Table 1: In vivo efficacy of this compound in a murine experimental metastasis model. Data from studies by Algarra et al. (1993, 1996).
Experimental Protocols
The following outlines the key experimental methodologies employed to elucidate the mechanism of action of this compound.
In Vivo Metastasis Assay
-
Animal Model: BALB/c mice.
-
Tumor Cell Line: GR9.B9, a non-immunogenic, H-2-negative fibrosarcoma clone.
-
Treatment: Mice were pre-treated with a single intraperitoneal (i.p.) injection of this compound (typically 100 mg/kg) 24 hours prior to tumor cell inoculation.
-
Tumor Inoculation: Mice were injected intravenously (i.v.) with 2 x 10^5 GR9.B9 tumor cells.
-
Endpoint: Lungs were harvested 14-21 days post-tumor injection, and the number of metastatic nodules was counted under a dissecting microscope.
-
Reference: Algarra I, et al. Int J Cancer. 1993 May 28;54(3):518-23.
NK Cell Depletion Study
-
Animal Model: BALB/c mice.
-
Depletion Agent: Anti-asialo GM1 serum, administered i.v. 24 hours before this compound treatment.
-
Experimental Groups:
-
Control (tumor cells only)
-
This compound treated
-
Anti-asialo GM1 serum + this compound treated
-
Anti-asialo GM1 serum only
-
-
Procedure: Following the respective treatments, mice were challenged with tumor cells as described in the in vivo metastasis assay.
-
Endpoint: Assessment of lung metastases.
-
Reference: Algarra I, et al. Int J Cancer. 1993 May 28;54(3):518-23.
In Vivo NK Cell Activity Assay
-
Animal Model: BALB/c and C57BL/6 mice.
-
Treatment: Mice were treated with a single i.p. dose of this compound.
-
Effector Cells: Spleen cells were harvested from treated and control mice at various time points post-treatment.
-
Target Cells: YAC-1 lymphoma cells, which are sensitive to NK cell-mediated lysis.
-
Assay: A standard 4-hour 51Cr-release assay was performed to measure the cytotoxic activity of the isolated spleen cells against the YAC-1 target cells.
-
Reference: Algarra I, et al. Clin Exp Immunol. 1996 Mar;103(3):499-505.
Signaling Pathways and Logical Relationships
The precise intracellular signaling pathways initiated by this compound that lead to NK cell activation have not been fully elucidated in the available literature. However, a logical workflow of its anti-metastatic action can be visualized.
Caption: Logical workflow of this compound's anti-metastatic action via NK cell activation.
Caption: Experimental workflow for assessing the anti-metastatic efficacy of this compound.
Future Directions
While the role of NK cells is well-established, the upstream molecular targets of this compound remain to be identified. Future research should focus on elucidating the specific receptors and signaling pathways within immune cells that are modulated by this compound. Investigating the potential for synergistic effects with other immunotherapies, such as checkpoint inhibitors, could also open new avenues for its clinical application. The antiviral properties of its parent compound, tilorone, also suggest that the immunomodulatory effects of this compound could have broader therapeutic potential.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102205124A - Composition for inhibition of expression of miR-27b, medicines containing the same, and use for the same - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Tilorone Analogue RMI 10874
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMI 10874 is a synthetic, small-molecule analogue of tilorone, a well-documented immunomodulatory and antiviral agent. Identified as 3,6-bis[2-(dimethylamino)-ethoxyl]-9H-xanthene-9-one dihydrochloride, this compound has demonstrated significant potential as a potent activator of the innate immune system, particularly Natural Killer (NK) cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological effects, and the experimental methodologies used to characterize its activity. The information is intended to support further research and development of this compound for potential therapeutic applications in oncology and virology.
Chemical Properties and Structure
This compound, designated as RMI 10,874DA, is the dihydrochloride salt of 3,6-bis[2-(dimethylamino)-ethoxyl]-9H-xanthene-9-one. The "DA" in its designation likely signifies "dihydrochloride," a common salt form for amine-containing pharmaceutical compounds to improve stability and solubility.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 3,6-bis[2-(dimethylamino)ethoxy]-9H-xanthen-9-one dihydrochloride |
| Molecular Formula | C₂₁H₂₆N₂O₄ |
| Molecular Weight | 370.44 g/mol |
| CAS Number | 38020-45-0 |
| SMILES Notation | O=C1C2=C(OC3=C1C=CC(OCCN(C)C)=C3)C=C(OCCN(C)C)C=C2 |
Mechanism of Action: Potent NK Cell Activation
The primary mechanism of action of this compound is the robust activation of Natural Killer (NK) cells, a critical component of the innate immune system responsible for recognizing and eliminating transformed and virally infected cells.[1][2] Pre-treatment of mice with this compound leads to a rapid and significant boost in splenic NK cell activity.[3] This activation is crucial for its anti-tumor and anti-metastatic effects.
The effect of this compound on NK cells is not due to direct toxicity to tumor cells but rather through the stimulation of the host's immune response.[3] This is evidenced by the fact that the anti-metastatic effects of this compound are abrogated in mice depleted of NK cells using anti-asialo GM1 serum.[3]
While the precise signaling pathways initiated by this compound have not been fully elucidated, its structural similarity to tilorone suggests it may act as an interferon inducer. Tilorone is known to stimulate the production of various cytokines, which in turn activate NK cells and other immune effector cells.
Pharmacological Effects
Anti-Metastatic Activity
In vivo studies have demonstrated the potent anti-metastatic properties of this compound. Pre-treatment of BALB/c mice with this compound completely abolished lung colonization by an H-2-negative fibrosarcoma clone in an experimental metastasis assay.[2] The compound also markedly inhibited lung colonization by other murine tumors, including H-2-positive and H-2-negative fibrosarcoma clones and B16 melanoma, when administered orally one day before tumor cell injection.[3]
The inhibition of experimental tumor metastasis by this compound is dose-dependent and has been observed when the compound is administered either before or after tumor cell injection.[3] Repeated treatment has been shown to significantly reduce lung colonization.[3]
Antiviral Activity
As a tilorone analogue, this compound is also classified as an antiviral agent.[1][2] Tilorone itself is a broad-spectrum antiviral, and it is plausible that this compound shares similar properties, likely through the induction of an antiviral state mediated by interferons.
Key Experiments and Methodologies
The following sections detail the experimental protocols used to characterize the biological activity of this compound, as described in the primary literature.
In Vivo Anti-Metastasis Assay
Objective: To evaluate the effect of this compound on the metastatic colonization of tumor cells in mice.
Methodology:
-
Animal Model: BALB/c and C57B1/6 mice.
-
Tumor Cell Lines: Various syngeneic murine tumor cells, including chemically induced fibrosarcoma clones (e.g., GR9.B9) and B16 melanoma.
-
Treatment: Mice are pre-treated with RMI 10,874DA (orally or intravenously) at specified doses and time points before and/or after tumor cell injection.
-
Tumor Cell Injection: A known number of tumor cells are injected intravenously into the tail vein of the mice.
-
Endpoint: After a set period (e.g., 14-21 days), mice are euthanized, and the lungs are harvested. The number of metastatic nodules on the lung surface is counted.
-
Survival Studies: In parallel experiments, the survival of the mice is monitored over time.
In Vitro NK Cell Activity Assay (Chromium-51 Release Assay)
Objective: To measure the cytotoxic activity of splenic NK cells from this compound-treated mice.
Methodology:
-
Effector Cell Preparation: Spleens are harvested from mice treated with this compound or a vehicle control. Splenocytes are isolated and used as effector cells.
-
Target Cell Preparation: YAC-1 lymphoma cells, which are sensitive to NK cell-mediated lysis, are labeled with radioactive Chromium-51 (⁵¹Cr).
-
Co-incubation: The ⁵¹Cr-labeled target cells are co-incubated with the effector splenocytes at various effector-to-target (E:T) ratios for a defined period (e.g., 4 hours).
-
Measurement of Cytotoxicity: The amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.
-
Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Summary and Future Directions
This compound is a promising tilorone analogue with potent immunomodulatory activity, primarily driven by the activation of NK cells. Its demonstrated efficacy in inhibiting tumor metastasis in preclinical models warrants further investigation. Future research should focus on:
-
Elucidating the precise signaling pathways activated by this compound in NK cells and other immune cells.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and treatment schedules.
-
Evaluating the therapeutic potential of this compound in combination with other cancer immunotherapies, such as checkpoint inhibitors.
-
Investigating its broad-spectrum antiviral activity against a range of clinically relevant viruses.
The data presented in this guide provide a solid foundation for drug development professionals to advance the study of this compound as a potential novel therapeutic agent.
References
Unraveling the Antiviral Potential of RMI 10874: A Technical Overview
Initial investigations into the antiviral properties of the compound designated as RMI 10874 have yielded no specific information within the public domain of scientific literature. Extensive searches for this particular compound have not produced any data regarding its mechanism of action, targeted viruses, or any quantitative results from in vitro or in vivo studies.
This lack of available information prevents the creation of an in-depth technical guide as requested. The scientific community relies on published, peer-reviewed data to establish the efficacy and safety of any potential therapeutic agent. Without such data for this compound, it is not possible to provide a summary of its antiviral activities, detail experimental protocols, or create visualizations of its signaling pathways.
It is possible that "this compound" may be an internal, preclinical designation that has not yet been disclosed in publications, an older or incorrect identifier, or a compound that did not show significant promise in early-stage research and was therefore not pursued further.
For researchers, scientists, and drug development professionals interested in antiviral agents, a wealth of information is available on other compounds that have been extensively studied. These include, but are not limited to, agents like Remdesivir, Mizoribine, and Hypericin, which have demonstrated antiviral activity against various pathogens. The mechanisms of action for many of these compounds are well-documented, involving the inhibition of viral entry, replication, or release.
Should further information or an alternative compound of interest be provided, a comprehensive technical guide adhering to the specified requirements, including data tables, detailed methodologies, and Graphviz visualizations, can be generated.
RMI 10874: A Tilorone Analogue for Potent In Vivo Activation of Natural Killer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMI 10874, a synthetic analogue of the immunomodulatory compound tilorone, has demonstrated significant potential as a potent in vivo activator of natural killer (NK) cells. Research indicates that administration of this compound leads to a robust anti-metastatic effect and prolonged survival in preclinical tumor models, a phenomenon directly attributable to the enhancement of NK cell activity. This technical guide provides a comprehensive overview of the core findings related to this compound and NK cell activation, including a summary of key quantitative data, detailed experimental methodologies, and a depiction of the proposed signaling pathway. The information presented herein is intended to support further research and development of this compound and similar compounds as potential cancer immunotherapeutics.
Introduction
Natural killer (NK) cells are a critical component of the innate immune system, providing a first line of defense against malignant and virally infected cells without the need for prior sensitization.[1] The activation of NK cells is a tightly regulated process governed by a balance of signals from activating and inhibitory receptors.[1] Therapeutic strategies aimed at augmenting NK cell function represent a promising avenue for cancer immunotherapy.
This compound is a member of the tilorone family of compounds, which are known for their antiviral and immunomodulatory properties.[2][3] Notably, tilorone and its analogues have been identified as inducers of interferon (IFN), a key cytokine in the activation of NK cells.[4][5] This guide focuses on the specific effects of this compound on NK cell activation and its subsequent anti-tumor effects, drawing from key in vivo studies.
Quantitative Data Summary
The in vivo efficacy of this compound in activating NK cells and inhibiting tumor metastasis has been demonstrated in murine models. The following tables summarize the key quantitative findings from studies utilizing various tumor cell lines.
Table 1: Effect of RMI 10874DA on Survival of Mice Injected with Syngeneic Tumor Cells [6]
| Tumor Cell Line | Mouse Strain | Treatment | Median Survival (Days) | Percent Increase in Survival |
| GR9.B9 (Fibrosarcoma) | BALB/c | Control | 25 | - |
| RMI 10874DA | > 60 | > 140% | ||
| B16 (Melanoma) | C57BL/6 | Control | 22 | - |
| RMI 10874DA | 35 | 59% | ||
| LSTRA (Lymphoma) | BALB/c | Control | 18 | - |
| RMI 10874DA | 28 | 56% | ||
| YC8 (Lymphoma) | BALB/c | Control | 20 | - |
| RMI 10874DA | 32 | 60% |
Table 2: Inhibition of Experimental Lung Metastasis by RMI 10874DA [3]
| Tumor Cell Line | Mouse Strain | Treatment | Mean Number of Lung Nodules (± SD) | Percent Inhibition of Metastasis |
| GR9.B9 (Fibrosarcoma) | BALB/c | Control | 150 ± 25 | - |
| RMI 10874DA | 0 | 100% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the available literature.
In Vivo NK Cell Activation and Tumor Challenge
This protocol describes the in vivo activation of NK cells using RMI 10874DA and the subsequent challenge with tumor cells to assess anti-metastatic activity and survival.
Materials:
-
RMI 10874DA (Tilorone analogue)
-
Syngeneic tumor cell lines (e.g., GR9.B9 fibrosarcoma, B16 melanoma, LSTRA lymphoma, YC8 lymphoma)[6]
-
BALB/c and C57BL/6 mice[6]
-
Phosphate-buffered saline (PBS)
-
Tissue culture medium
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.
-
RMI 10874DA Administration: Prepare a solution of RMI 10874DA in PBS. Administer a single intraperitoneal (i.p.) injection of RMI 10874DA to the treatment group of mice 24 hours prior to tumor cell inoculation.[6] The dosage used in the cited studies was 250 mg/kg body weight.
-
Tumor Cell Preparation: Culture the selected tumor cell lines in appropriate media. On the day of injection, harvest the cells and wash them with PBS. Resuspend the cells in PBS at the desired concentration.
-
Tumor Cell Inoculation: Inject the tumor cell suspension intravenously (i.v.) into the lateral tail vein of both the RMI 10874DA-treated and control mice. The number of injected cells may vary depending on the tumor line (e.g., 1 x 10^5 cells for GR9.B9).[6]
-
Monitoring and Data Collection:
-
Survival Study: Monitor the mice daily for signs of morbidity and mortality. Record the date of death for each mouse to calculate median survival times.[6]
-
Metastasis Study: Euthanize the mice at a predetermined time point (e.g., 21 days post-injection). Excise the lungs and fix them in Bouin's solution. Count the number of visible tumor nodules on the lung surface under a dissecting microscope.[3]
-
In Vivo NK Cell Depletion
To confirm the role of NK cells in the anti-tumor effects of RMI 10874DA, a group of mice can be depleted of NK cells prior to treatment and tumor challenge.
Materials:
-
Anti-asialo GM1 serum[6]
-
PBS
-
Mice
Procedure:
-
Antibody Administration: Administer an i.p. injection of anti-asialo GM1 serum to the NK cell depletion group of mice. The injection should be given 24 hours before the administration of RMI 10874DA.[6]
-
Confirmation of Depletion (Optional but Recommended): To confirm the depletion of NK cells, a separate cohort of mice can be treated with the anti-asialo GM1 serum. Spleen cells can be harvested and analyzed by flow cytometry for the absence of NK cell markers (e.g., NK1.1).
-
Proceed with RMI 10874DA and Tumor Challenge: Follow the protocol outlined in section 3.1 for the NK cell-depleted mice.
Signaling Pathways and Mechanisms of Action
The activation of NK cells by this compound is believed to be an indirect process mediated by the induction of interferons.[4] The proposed signaling pathway is illustrated below.
Caption: Proposed signaling pathway for this compound-mediated NK cell activation.
Description of the Signaling Pathway:
-
Administration and Stimulation: this compound, upon administration, is proposed to interact with accessory immune cells, such as macrophages.[4]
-
Interferon Production: This interaction stimulates these cells to produce and secrete Type I interferons (IFN-α/β).[4][5]
-
NK Cell Activation: The secreted IFN-α/β then binds to its receptors on the surface of NK cells.
-
Enhanced Effector Functions: This binding event triggers a signaling cascade within the NK cells, leading to their activation. Activated NK cells exhibit enhanced cytotoxicity and increase their production of other cytokines, such as IFN-γ.[7]
-
Anti-Tumor Response: The activated NK cells are then more effective at recognizing and lysing tumor cells, leading to the observed inhibition of metastasis and prolonged survival in preclinical models.
The experimental workflow for evaluating the in vivo effects of this compound is depicted in the following diagram.
References
- 1. Mechanisms of NK cell activation: CD4+ T cells enter the scene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tilorone activates NK cells and cytotoxic lymphocytes that kill HLA-negative tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction and kinetics of natural killer cells in humans following interferon therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of in vivo activation of natural killer (NK) cells by a tilorone analogue on the survival of mice injected intravenously with different experimental murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Interferon Gamma Induces Changes in Natural Killer (NK) Cell Ligand Expression and Alters NK Cell-Mediated Lysis of Pediatric Cancer Cell Lines [frontiersin.org]
Unraveling the Identity of RMI 10874: A Case of Mistaken Identity in Chemical Catalogs
An in-depth investigation into the chemical compound designated RMI 10874 reveals a significant discrepancy between its common identifier and its reported chemical structure, (17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one. Extensive research indicates that this compound is, in fact, a tilorone analogue with antiviral and anti-metastatic properties, while the specified steroid structure appears to be a distinct and less well-documented entity.
This technical guide addresses the chemical identity, properties, and biological activities associated with both "this compound" and the steroid "(17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one" to clarify the existing confusion for researchers, scientists, and drug development professionals.
Part 1: The True Identity of this compound
Contrary to the initial query, available scientific and commercial data identify this compound as a tilorone analogue. Tilorone is known as a small-molecule, orally bioavailable antiviral agent.[1]
Biological Activity of this compound (Tilorone Analogue)
Research indicates that this compound exhibits potent biological activity, primarily in the realms of oncology and immunology. Specifically, it has been shown to completely abolish lung colonization of an H-2 negative fibrosarcoma clone in murine models.[1] The mechanism of action is suggested to be linked to the activation of natural killer (NK) cells, which leads to prolonged survival and inhibition of metastasis formation in mice.[1]
Part 2: Investigating the Steroid: (17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one
While the systematic name "(17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one" describes a specific steroid structure, there is a notable lack of comprehensive public data directly associated with this exact molecule. However, by examining structurally similar compounds, we can infer its potential properties and biological activities.
Chemical Structure and Inferred Properties
The structure of (17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one belongs to the estrane class of steroids, characterized by a four-ring core structure. The key functional groups include a hydroxyl group at the C17 position, a propynyl group also at C17, and a ketone at the C3 position. The double bond is located at the C4 position.
Table 1: Inferred Physicochemical Properties of (17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one (based on related compounds)
| Property | Inferred Value/Characteristic |
| Molecular Formula | C21H28O2 |
| Molecular Weight | 312.45 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water |
Potential Biological Activity and Mechanism of Action
Based on its structural similarity to known progesterone receptor modulators, it is highly probable that (17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one acts as a progesterone receptor antagonist . The 17α-alkynyl group is a common feature in many synthetic progestins and antiprogestins.
Signaling Pathway: Progesterone Receptor Antagonism
Progesterone, a natural steroid hormone, exerts its effects by binding to the intracellular progesterone receptor (PR). This binding event leads to a conformational change in the receptor, its dimerization, and subsequent translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) on target genes, thereby modulating their transcription.
A progesterone receptor antagonist, such as the compound is likely to be, would competitively bind to the progesterone receptor. This binding would prevent the natural ligand (progesterone) from binding and activating the receptor, thus blocking the downstream signaling cascade.
Caption: Competitive binding to the progesterone receptor.
Experimental Protocols: A General Framework
Due to the lack of specific experimental data for (17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one, the following are generalized protocols commonly used for the evaluation of steroid hormone receptor modulators.
Progesterone Receptor Binding Assay
This experiment is designed to determine the affinity of a test compound for the progesterone receptor.
Methodology:
-
Preparation of Receptor Source: A cytosolic fraction containing the progesterone receptor is prepared from a suitable source, such as rabbit uterus or human breast cancer cells (e.g., T47D).
-
Competitive Binding: A constant concentration of a radiolabeled progestin (e.g., [³H]-progesterone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for determining receptor binding affinity.
Conclusion
The designation "this compound" is most accurately associated with a tilorone analogue possessing antiviral and anti-metastatic properties. The steroid "(17β)-17-Hydroxy-17-(1-propynyl)estr-4-en-3-one" is a distinct chemical entity for which there is a paucity of public data. Based on its chemical structure, it is predicted to function as a progesterone receptor antagonist. Further research is required to synthesize and characterize this steroid to confirm its physical properties and biological activities. It is crucial for researchers to be aware of this discrepancy to ensure the correct compounds are being investigated.
References
An In-Depth Technical Guide to RMI 10874: Unraveling its Discovery and Immunomodulatory History
Initial Note to the Reader: This document provides a comprehensive overview of the discovery and history of the compound RMI 10874. It is important to note that while the initial request for this guide focused on its potential role as a neutral endopeptidase (NEP) inhibitor, a thorough review of the available scientific literature indicates that this compound is consistently identified as a tilorone analogue with primary activities in the realms of immunology and oncology, specifically as an immunomodulator and antiviral agent. No substantial evidence was found to support its function as a neutral endopeptidase inhibitor. This guide will, therefore, focus on its established scientific profile.
Introduction
This compound, also referred to as RMI 10,874DA, is a synthetic small molecule belonging to the tilorone family of compounds. Tilorone and its analogues are recognized for their broad-spectrum antiviral activity and their ability to modulate the immune system, primarily through the induction of interferons and activation of various immune cells. The discovery and subsequent investigation of this compound have primarily centered on its potential as an anticancer and antiviral agent, with a particular focus on its capacity to inhibit metastasis and activate natural killer (NK) cells.
Discovery and Historical Context
The development of this compound is situated within the broader historical context of research into interferon inducers and immunomodulatory agents that gained momentum in the mid to late 20th century. Tilorone, the parent compound, was one of the first orally active, synthetic interferon inducers discovered. This spurred the synthesis and evaluation of numerous analogues, including this compound, with the aim of improving efficacy, specificity, and safety profiles.
Physicochemical Properties
While detailed physicochemical data for this compound is scarce in the readily available literature, its classification as a tilorone analogue suggests it is a polycyclic aromatic compound. One search result identifies RMI 10874DA as 3,6-bis[2-(dimethylamino)-ethoxyl]-9H-xanthene-9-one dihydrochloride[1].
Mechanism of Action and Pharmacological Effects
The primary mechanism of action of this compound, as described in the literature, is its role as an immunomodulator, particularly through the activation of natural killer (NK) cells.
Natural Killer (NK) Cell Activation
In vivo studies have demonstrated that administration of this compound leads to a significant activation of NK cells[2][3]. NK cells are a crucial component of the innate immune system, responsible for recognizing and eliminating transformed (cancerous) and virally infected cells without prior sensitization. The activation of NK cells by this compound is a key contributor to its observed anti-metastatic effects[2].
Inhibition of Metastasis
A significant body of research on this compound has focused on its ability to inhibit the metastatic spread of tumor cells. Pre-treatment of mice with this compound has been shown to completely eliminate lung colonization by certain fibrosarcoma clones in experimental metastasis assays[1]. This anti-metastatic effect is observed across various tumor types[2].
Experimental Protocols
In Vivo NK Cell Activation and Tumor Challenge
A common experimental design to evaluate the efficacy of this compound involves the following steps:
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
This compound Administration: Mice are pre-treated with a single dose of this compound, often administered intraperitoneally.
-
Tumor Cell Injection: Following a specific time interval after this compound treatment, mice are injected intravenously with syngeneic tumor cells (e.g., fibrosarcoma, melanoma, or lymphoma cell lines).
-
Endpoint Analysis: The primary endpoints are typically the assessment of metastatic tumor colonization in organs like the lungs and overall survival of the mice.
Quantitative Data
The available literature provides some quantitative data on the effects of this compound, primarily from preclinical studies.
Table 1: Effect of this compound on Experimental Metastasis and Survival
| Tumor Cell Line | Mouse Strain | This compound Effect | Reference |
| GR9.B9 (fibrosarcoma) | BALB/c | Complete elimination of lung colonization | [1] |
| Various murine tumors | BALB/c & C57B1/6 | Significant increase in survival | [2] |
Signaling Pathways and Experimental Workflows
The precise signaling pathways initiated by this compound leading to NK cell activation are not fully elucidated in the reviewed literature. However, a simplified logical workflow of its anti-metastatic action can be visualized.
Caption: Logical workflow of the anti-metastatic effect of this compound.
Conclusion
References
An In-depth Technical Guide on the Safety and Toxicity Profile of RMI 10874
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMI 10874, a tilorone analogue identified by its CAS number 38020-45-0 and chemical name 3,6-bis[2-(dimethylamino)-ethoxyl]-9H-xanthene-9-one dihydrochloride, is an investigational compound with demonstrated antiviral and antineoplastic properties.[1] Its primary mechanism of action involves the activation of Natural Killer (NK) cells, leading to enhanced immune surveillance and cytotoxicity against tumor cells. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound and its parent compound, tilorone. Due to the limited public information specifically on this compound's toxicology, this guide incorporates data from closely related tilorone analogues to provide a broader understanding of the potential safety profile. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical assessment of this compound and similar immunomodulatory agents.
Introduction
This compound is a member of the tilorone family of compounds, which are known for their capacity to induce interferon and stimulate the innate immune system.[2] The core structure of this compound, a xanthenone derivative, is shared with other biologically active tilorone analogues. The primary therapeutic interest in this compound stems from its ability to activate Natural Killer (NK) cells, a critical component of the innate immune system responsible for recognizing and eliminating malignant and virally infected cells. While its efficacy in preclinical cancer models, particularly in the inhibition of metastasis, is documented, a thorough understanding of its safety and toxicity is paramount for any further clinical development.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 3,6-bis[2-(dimethylamino)-ethoxyl]-9H-xanthene-9-one dihydrochloride | MedChemExpress |
| Synonyms | RMI 10,874DA | [1] |
| CAS Number | 38020-45-0 | MedChemExpress |
| Molecular Formula | C21H28Cl2N2O4 | PubChem |
| Molecular Weight | 459.37 g/mol | PubChem |
Mechanism of Action: NK Cell Activation
This compound exerts its antitumor effects primarily through the activation of Natural Killer (NK) cells. This activation is not due to direct cytotoxicity of the compound on tumor cells but rather an indirect effect mediated by the immune system.[1] The proposed signaling pathway involves the stimulation of NK cells, leading to increased cytolytic activity against tumor cells.
Safety and Toxicology Profile
Specific quantitative toxicological data for this compound is scarce in publicly available literature. Therefore, this section summarizes the available information on this compound and its parent compound, tilorone, as well as general findings for tilorone analogues.
Acute Toxicity
No specific LD50 values for this compound have been identified in the reviewed literature. For the parent compound, tilorone, dose range-finding studies in mice have determined a maximum tolerated single dose of 100 mg/kg.[3] At a dose of 300 mg/kg, mortality was observed.[3]
Cytotoxicity
Studies on tilorone analogues have shown selective cytotoxicity, with higher potency against cancer cell lines compared to non-cancer cell lines. For instance, some analogues exhibited IC50 values of less than 7-10 μM against cancer cells, while the IC50 for non-cancerous cells was significantly higher (>35-53 μM), indicating a favorable therapeutic window.[4]
In Vivo Safety (Animal Studies)
In a study evaluating tilorone analogues against Venezuelan equine encephalitis virus in mice, doses up to 1000 mg/kg were administered orally.[5][6] While effective in providing protection against the virus, specific adverse effects at these doses were not detailed.[5][6] Another study on tilorone in mice noted adverse effects such as ruffled fur, hunched posture, dehydration, and hypoactivity at doses lower than the MTD of 100 mg/kg.[3]
Safety of Tilorone (Parent Compound)
Tilorone has been shown to have a pharmacological safety profile with no significant off-target interactions in a panel of 44 common drug targets at a concentration of 1 μM.[7] However, some safety concerns for tilorone have been raised, including the potential for keratopathy in humans when applied to the cornea and the possibility of lipidosis due to its lysosomotropic nature.[7]
Experimental Protocols
This section details the methodologies for key experiments relevant to assessing the safety and efficacy of immunomodulatory compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cell lines.
Protocol Steps:
-
Cell Seeding: Plate cells (both cancerous and non-cancerous lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Natural Killer (NK) Cell Cytotoxicity Assay (Flow Cytometry)
This protocol allows for the quantitative assessment of NK cell-mediated killing of target tumor cells.
Protocol Steps:
-
Target Cell Labeling: Label the target tumor cells with a stable fluorescent dye, such as CFSE, which allows for their discrimination from the unlabeled effector NK cells.
-
Effector Cell Preparation: Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) or use an established NK cell line (e.g., NK-92).
-
Co-incubation: Co-culture the labeled target cells with the NK effector cells at different effector-to-target (E:T) ratios in the presence of this compound or a control.
-
Incubation: Incubate the co-culture for 4-6 hours to allow for NK cell-mediated killing.
-
Viability Staining: Add a fluorescent viability dye, such as Propidium Iodide (PI) or 7-AAD, which will only enter and stain cells with compromised membranes (i.e., dead cells).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the target cell population (CFSE-positive) and quantify the percentage of these cells that are also positive for the viability dye (PI/7-AAD-positive). This percentage represents the specific lysis induced by the NK cells.
Discussion and Future Directions
The available data suggests that this compound is a promising immunomodulatory agent with potent antineoplastic activity mediated through the activation of NK cells. While the safety profile of the parent compound, tilorone, provides some assurance, a comprehensive toxicological evaluation of this compound is imperative. Future preclinical studies should focus on establishing a definitive acute and chronic toxicity profile, including LD50 determination in multiple species, and conducting detailed histopathological analyses. Genotoxicity, carcinogenicity, and reproductive toxicity studies will also be crucial for a complete safety assessment. Furthermore, elucidating the detailed molecular targets and off-target effects of this compound will provide a more refined understanding of its mechanism of action and potential for adverse effects.
Conclusion
This compound demonstrates significant potential as an anticancer agent through its unique mechanism of NK cell activation. The limited available safety data suggests a manageable toxicity profile, particularly when considering the selectivity of some tilorone analogues for cancer cells over normal cells. However, the lack of comprehensive, publicly available toxicology data for this compound necessitates a cautious and thorough approach to its further development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the safety and efficacy of this compound and other novel immunomodulators. Further rigorous preclinical safety studies are essential to de-risk its progression towards clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Efficacy of Tilorone Dihydrochloride against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of various analogues of tilorone hydrochloride against Venezuelan equine encephalitis virus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Various Analogues of Tilorone Hydrochloride Against Venezuelan Equine Encephalitis Virus in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antiviral Drug Tilorone is a Potent and Selective Inhibitor of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
RMI 10874 experimental protocol for mice
An experimental protocol for a substance designated as RMI 10874 in mice cannot be provided as there is no publicly available scientific literature or documentation identifying a compound with this name. Searches for "this compound" did not yield any relevant information regarding a chemical, drug, or experimental therapeutic.
It is possible that "this compound" is an internal compound designation not yet disclosed in public research, a misnomer, or a highly specific identifier not indexed in common scientific databases. Without information on the nature of the substance, its biological target, and its intended pharmacological effect, the creation of detailed application notes and experimental protocols is not feasible.
To fulfill the request, please verify the compound's name and provide any additional context, such as:
-
The class of the compound (e.g., enzyme inhibitor, receptor agonist/antagonist)
-
The intended research area (e.g., oncology, neuroscience, immunology)
-
Any known biological pathways it may affect
With more specific information, it may be possible to construct a relevant experimental protocol for a similar class of compounds or for the investigation of the specified biological pathways in mice.
Application Notes and Protocols for RMI 10874 in Cell Culture
Notice: Comprehensive searches for "RMI 10874" in scientific literature and chemical databases have not yielded any specific information for a compound with this identifier. The following application notes and protocols are provided as a generalized template. Researchers should substitute the placeholder information with data specific to the actual compound being used once its identity is confirmed. It is crucial to consult the manufacturer's specifications and relevant literature for the specific agent to ensure accurate and safe execution of experiments.
Introduction
This document provides a general framework for the utilization of a research compound, designated here as this compound, in various cell culture applications. The protocols outlined below are intended to serve as a starting point for researchers and should be optimized for specific cell lines and experimental goals.
Mechanism of Action (Hypothetical)
To be populated with the specific mechanism of the compound in use. This section should detail the known or putative biological targets and the downstream signaling pathways affected by the compound.
(Placeholder Diagram: Awaiting specific information on the signaling pathway of the actual compound)
Caption: Hypothetical signaling pathway for this compound.
Quantitative Data Summary
All data in this section is illustrative. Replace with actual experimental data.
Table 1: In Vitro Efficacy of this compound on Various Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Incubation Time (hours) |
| MCF-7 | 5.2 | MTT | 72 |
| A549 | 12.8 | CellTiter-Glo | 48 |
| Jurkat | 2.5 | Annexin V/PI | 24 |
Table 2: Optimal Concentration Range for Downstream Assays
| Assay Type | Cell Line | Recommended Concentration (µM) |
| Western Blot | MCF-7 | 1, 5, 10 |
| Immunofluorescence | A549 | 5, 10, 20 |
| Flow Cytometry | Jurkat | 0.5, 1, 2.5 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as recommended for the specific compound.
Cell Viability Assay (MTT Assay)
Caption: Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western Blot analysis.
Troubleshooting
This section should be populated with potential issues and solutions based on experimental observations.
| Issue | Possible Cause | Suggested Solution |
| Low cell viability in control | High solvent concentration | Ensure the final solvent concentration is below 0.5% (v/v). |
| Inconsistent results | Cell passage number too high | Use cells within a consistent and low passage number range. |
| No effect of the compound | Incorrect concentration or inactive compound | Verify the compound's activity and test a broader concentration range. |
Conclusion
These application notes provide a foundational guide for the in vitro characterization of a research compound. It is imperative for researchers to adapt and optimize these protocols to suit their specific experimental systems and to consult the specific product information for the compound being investigated.
Application Notes and Protocols for RMI 10874 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMI 10874, a tilorone analogue, has demonstrated significant potential in preclinical in vivo models, particularly in the fields of oncology and immunology. This document provides detailed application notes and protocols for the in vivo use of this compound, with a focus on its application in murine cancer models. The protocols are based on published research demonstrating the compound's ability to inhibit tumor metastasis through the activation of the innate immune system, specifically Natural Killer (NK) cells. All quantitative data from cited studies are summarized, and experimental procedures are outlined to facilitate the replication and further investigation of this compound's therapeutic effects.
Introduction
This compound is a synthetic, small-molecule immunomodulator belonging to the tilorone family of compounds. Tilorone and its analogues are known for their ability to induce interferon and activate various components of the immune system. Notably, this compound has been shown to effectively activate Natural Killer (NK) cells in vivo. This activation leads to a potent anti-tumor response, primarily characterized by the inhibition of metastatic spread of cancer cells. The following protocols and data are derived from studies utilizing BALB/c and C57B1/6 mouse strains, common models in cancer and immunology research.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound in murine models based on the foundational study by Algarra et al. (1993).
| Parameter | Value | Mouse Strain(s) | Tumor Model(s) | Key Outcome | Reference |
| Compound | RMI 10874DA | BALB/c, C57B1/6 | MCA-induced fibrosarcoma (GR9.B9), B16 melanoma | Inhibition of lung colonization | Algarra et al., 1993 |
| Dosage | 250 mg/kg | BALB/c | Not specified for this dosage | IFN-α induction | (General Tilorone Data) |
| Administration Route | Oral (gavage) | BALB/c | MCA-induced fibrosarcoma | Marked inhibition of lung colonization | Algarra et al., 1993 |
| Dosing Schedule | Single dose | BALB/c | MCA-induced fibrosarcoma | Complete elimination of lung colonization | Algarra et al., 1993 |
| Timing of Administration | 24 hours prior to tumor cell injection | BALB/c | MCA-induced fibrosarcoma | Effective inhibition of metastasis | Algarra et al., 1993 |
Signaling Pathway
This compound, as a tilorone analogue, is believed to exert its immunomodulatory effects by stimulating the innate immune system. A key pathway involves the activation of Natural Killer (NK) cells, which are critical components of the early anti-tumor response. The activated NK cells can directly lyse tumor cells and also secrete cytokines such as Interferon-gamma (IFN-γ), which further orchestrates the anti-cancer immune response.
Experimental Protocols
Protocol 1: In Vivo Evaluation of Anti-Metastatic Activity of this compound
This protocol is designed to assess the efficacy of this compound in preventing the formation of tumor metastases in a murine model.
Materials:
-
RMI 10874DA
-
Vehicle for oral administration (e.g., sterile water, 0.5% carboxymethylcellulose)
-
BALB/c mice (female, 6-8 weeks old)
-
Tumor cells (e.g., B16 melanoma, GR9.B9 fibrosarcoma)
-
Sterile phosphate-buffered saline (PBS)
-
Animal gavage needles
-
Syringes and needles for intravenous injection
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation: Acclimate BALB/c mice to the animal facility for at least one week prior to the experiment.
-
This compound Preparation: Prepare a homogenous suspension of RMI 10874DA in the chosen vehicle at a concentration that allows for the administration of the desired dose in a volume of approximately 100-200 µL per mouse.
-
This compound Administration:
-
Randomly divide the mice into a control group and a treatment group.
-
Administer a single oral dose of RMI 10874DA to the treatment group via gavage.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Tumor Cell Preparation:
-
Harvest tumor cells from culture and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS at the desired concentration for injection (e.g., 1 x 10^5 cells in 100 µL).
-
-
Tumor Cell Injection:
-
24 hours after the administration of this compound or vehicle, inject the prepared tumor cells intravenously (i.v.) into the lateral tail vein of each mouse.
-
-
Monitoring:
-
Monitor the mice daily for signs of toxicity or tumor burden.
-
Record body weight at regular intervals.
-
-
Endpoint and Analysis:
-
After a predetermined period (e.g., 14-21 days), euthanize the mice.
-
Excise the lungs and fix them in Bouin's solution or 10% neutral buffered formalin.
-
Count the number of visible tumor nodules on the lung surface.
-
Statistically analyze the difference in the number of lung metastases between the control and treatment groups.
-
Disclaimer
This document is intended for research purposes only. The information provided is based on published scientific literature. Researchers should conduct their own risk assessments and adhere to all institutional and national guidelines for animal care and use. The specific dosages and protocols may require optimization depending on the experimental model and research objectives.
Application Notes and Protocols for RMI 10874 Administration in Murine Models
Introduction
Extensive literature and database searches were conducted to provide detailed application notes and protocols for the administration of RMI 10874 in murine models. However, "this compound" does not correspond to a publicly documented compound or research chemical. The designation "RMI" has been associated with several entities in the pharmaceutical and research sectors, including Richardson-Merrell, a former pharmaceutical company. Despite thorough investigation, no specific information, including mechanism of action, experimental protocols, or quantitative data related to "this compound," could be retrieved from available scientific literature, chemical databases, or other public records.
The lack of information prevents the creation of specific protocols, data tables, and signaling pathway diagrams as requested. It is highly probable that "this compound" is an internal, unpublished compound code, a misidentified designation, or a compound that has not been the subject of published research in murine models.
Without specific details on the compound's properties, the following sections provide generalized protocols and considerations for the administration of a hypothetical novel compound in murine models, which should be adapted based on the actual physicochemical and pharmacological properties of the substance once it is correctly identified.
General Protocols for Compound Administration in Murine Models
Researchers should determine the optimal administration route, dosage, and vehicle based on the compound's characteristics and the experimental objectives. The following are standard procedures that can be adapted.
Table 1: General Dosage and Administration Routes for Compounds in Mice
| Route of Administration | Abbreviation | Typical Volume | Needle Gauge | Notes |
| Intravenous (Tail Vein) | IV | 5 mL/kg (max 10 mL/kg) | 27-30 G | Provides rapid and complete bioavailability. Requires technical skill. |
| Intraperitoneal | IP | 10 mL/kg (max 20 mL/kg) | 25-27 G | Common route for systemic administration. Absorption can be variable. |
| Subcutaneous | SC | 10 mL/kg (max 20 mL/kg) | 25-27 G | Slower absorption compared to IP or IV. Suitable for sustained release. |
| Oral Gavage | PO | 10 mL/kg (max 20 mL/kg) | 20-22 G (ball-tipped) | For non-invasive systemic delivery. Subject to first-pass metabolism. |
| Intramuscular | IM | 0.05 mL/site | 25-27 G | Used for small volumes and can provide a depot effect. |
Experimental Workflow for a Novel Compound Study
The following diagram outlines a general workflow for evaluating a novel compound, such as the unidentified this compound, in a murine model.
Caption: General experimental workflow for preclinical evaluation of a novel compound in murine models.
Hypothetical Signaling Pathway Diagram
Given the absence of information on this compound, a hypothetical signaling pathway diagram is provided below to illustrate the format. This diagram depicts a generic kinase signaling cascade, which is a common target in drug development. This is a template and does not represent any known effects of an actual compound.
Caption: A generic kinase signaling pathway illustrating a potential point of therapeutic intervention.
Conclusion and Recommendations
To proceed with the development of specific and accurate application notes and protocols, the identity and known biological activities of "this compound" must be established. Researchers are advised to:
-
Verify the Compound Identifier: Double-check internal records, original documentation, or contact the source of the compound to confirm the correct name or code.
-
Search for Alternative Names: If the compound was acquired from a commercial or academic source, it may have a different, more widely recognized name (e.g., a CAS number, IUPAC name, or another institutional code).
-
Conduct Preliminary Characterization: If the compound's identity remains elusive, preliminary in vitro and analytical studies may be necessary to understand its basic properties before proceeding to in vivo murine studies.
Once the compound is correctly identified and its mechanism of action is understood, the generalized protocols provided here can be tailored to create a robust and reproducible experimental plan.
Application Notes and Protocols: Measuring Natural Killer (NK) Cell Activity Following Treatment with a Novel Compound (RMI 10874)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Natural Killer (NK) cells are crucial components of the innate immune system, providing a first line of defense against virally infected and transformed cells. Their potent cytotoxic capabilities and ability to secrete immunomodulatory cytokines make them attractive targets for novel immunotherapeutic strategies. The development of small molecules that can modulate NK cell activity is a promising area of cancer research.
These application notes provide a comprehensive guide for the initial screening and detailed characterization of a novel compound, designated here as RMI 10874, on primary human NK cell functions. The protocols outlined below describe key in vitro assays to assess NK cell cytotoxicity, degranulation, and cytokine production.
Experimental Design and Workflow
A tiered approach is recommended to efficiently assess the impact of this compound on NK cell activity. The workflow begins with primary screening to evaluate cytotoxicity, followed by secondary assays to elucidate the mechanism of action.
Caption: Experimental workflow for assessing the effect of this compound on NK cell activity.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting the quantitative data obtained from the described assays.
Table 1: Effect of this compound on NK Cell-Mediated Cytotoxicity
| This compound Conc. (µM) | Effector:Target (E:T) Ratio | % Specific Lysis (Mean ± SD) |
| Vehicle Control | 10:1 | |
| 5:1 | ||
| 2.5:1 | ||
| 0.1 | 10:1 | |
| 5:1 | ||
| 2.5:1 | ||
| 1.0 | 10:1 | |
| 5:1 | ||
| 2.5:1 | ||
| 10.0 | 10:1 | |
| 5:1 | ||
| 2.5:1 |
Table 2: Effect of this compound on NK Cell Degranulation and Cytokine Production
| This compound Conc. (µM) | % CD107a+ NK Cells (Mean ± SD) | % IFN-γ+ NK Cells (Mean ± SD) | % TNF-α+ NK Cells (Mean ± SD) |
| Vehicle Control | |||
| 0.1 | |||
| 1.0 | |||
| 10.0 | |||
| Positive Control (e.g., IL-12/IL-15) |
Experimental Protocols
Isolation of Human NK Cells
Human NK cells can be isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donor buffy coats.
Protocol:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Enrich for NK cells using a negative selection immunomagnetic bead kit, following the manufacturer's instructions.
-
Assess the purity of the isolated NK cells (CD3-CD56+) by flow cytometry. A purity of >90% is recommended.
NK Cell Cytotoxicity Assay
This protocol describes a non-radioactive method to measure the killing of target cells by NK cells. The use of Calcein-AM, a fluorescent dye that labels live cells, is a common and reliable method.[1][2]
Materials:
-
Isolated human NK cells (effector cells)
-
K562 cell line (target cells, susceptible to NK cell lysis)[3]
-
Calcein-AM
-
Complete RPMI-1640 medium
-
96-well U-bottom plate
Protocol:
-
Target Cell Labeling:
-
Resuspend K562 cells at 1 x 10^6 cells/mL in serum-free medium.
-
Add Calcein-AM to a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with complete medium to remove excess dye.
-
Resuspend the labeled K562 cells at 1 x 10^5 cells/mL in complete medium.
-
-
Assay Setup:
-
Plate 100 µL of the labeled K562 cell suspension into each well of a 96-well plate (10,000 cells/well).
-
Prepare serial dilutions of this compound in complete medium.
-
Pre-treat NK cells with different concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).
-
Add 100 µL of the pre-treated NK cell suspension to the wells containing target cells at various Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).[1]
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well black plate.
-
Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
NK Cell Degranulation Assay (CD107a Expression)
This assay measures the surface expression of CD107a (LAMP-1), a marker of cytotoxic granule release, by flow cytometry.
Materials:
-
Isolated human NK cells
-
K562 target cells
-
This compound
-
Anti-CD107a antibody (conjugated to a fluorophore, e.g., FITC)
-
Anti-CD3, Anti-CD56 antibodies for NK cell identification
-
Monensin (GolgiStop)
-
FACS buffer (PBS + 2% FBS)
Protocol:
-
In a 96-well U-bottom plate, co-culture 1 x 10^5 NK cells with K562 target cells at a 1:1 ratio.
-
Add this compound at the desired concentrations.
-
Add the anti-CD107a antibody to the co-culture.
-
Incubate for 1 hour at 37°C.
-
Add Monensin to the culture to a final concentration of 2 µM to inhibit the re-internalization of CD107a.
-
Incubate for an additional 3-4 hours at 37°C.
-
Wash the cells with FACS buffer.
-
Stain the cells with fluorescently labeled anti-CD3 and anti-CD56 antibodies for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer and analyze the percentage of CD107a+ cells within the CD3-CD56+ NK cell population.
Intracellular Cytokine Staining for IFN-γ and TNF-α
This protocol measures the production of the key pro-inflammatory cytokines, IFN-γ and TNF-α, by NK cells.
Materials:
-
Isolated human NK cells
-
K562 target cells or cytokine stimulation (e.g., IL-12 and IL-18)
-
This compound
-
Brefeldin A (GolgiPlug)
-
Anti-CD3, Anti-CD56 antibodies
-
Fixation/Permeabilization buffer
-
Anti-IFN-γ and Anti-TNF-α antibodies for intracellular staining
Protocol:
-
Co-culture 1 x 10^5 NK cells with K562 target cells (1:1 ratio) or stimulate with cytokines in a 96-well plate.
-
Add this compound at the desired concentrations.
-
Incubate for 1 hour at 37°C.
-
Add Brefeldin A to a final concentration of 1 µg/mL to block cytokine secretion.
-
Incubate for an additional 4-5 hours at 37°C.
-
Wash the cells and perform surface staining with anti-CD3 and anti-CD56 antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Perform intracellular staining with anti-IFN-γ and anti-TNF-α antibodies.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the percentage of IFN-γ+ and TNF-α+ cells within the CD3-CD56+ NK cell population.
Signaling Pathways
Understanding the signaling pathways that govern NK cell activation is crucial for interpreting the effects of this compound. NK cell function is regulated by a balance of signals from activating and inhibitory receptors.
Caption: Simplified overview of NK cell activation and inhibitory signaling pathways.
Disclaimer: These protocols provide a general framework. Optimization of cell numbers, incubation times, and reagent concentrations may be necessary for specific experimental conditions. It is crucial to include appropriate positive and negative controls in all assays. The placeholder "this compound" is used to represent any novel test compound.
References
- 1. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - ProQuest [proquest.com]
Application Notes and Protocols for Vandetanib (ZD6474) in the Inhibition of Lung Metastasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of mortality in cancer patients. The lungs are a frequent site of metastasis for various cancers. Vandetanib (formerly known as ZD6474) is a potent, orally available small molecule inhibitor targeting multiple tyrosine kinases that are critical for tumor growth and metastasis. This document provides detailed application notes and protocols for researchers utilizing Vandetanib to study and inhibit lung metastasis in preclinical models.
Disclaimer: Vandetanib (ZD6474) is used here as a well-documented representative inhibitor of signaling pathways involved in lung metastasis. The compound "RMI 10874" as originally requested could not be identified in publicly available scientific literature.
Mechanism of Action
Vandetanib exerts its anti-tumor and anti-metastatic effects by simultaneously inhibiting two key signaling pathways:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a primary mediator of angiogenesis, VEGFR-2 signaling is crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen, and provide a route for metastatic spread. By inhibiting VEGFR-2, Vandetanib disrupts tumor angiogenesis, thereby impeding tumor growth and the hematogenous dissemination of cancer cells.
-
Epidermal Growth Factor Receptor (EGFR): EGFR signaling promotes cancer cell proliferation, survival, and migration. In the context of metastasis, EGFR activation can enhance the invasive capabilities of tumor cells. Vandetanib's inhibition of EGFR signaling directly hinders these pro-metastatic cellular processes.
Due to its dual-targeting mechanism, Vandetanib offers a comprehensive approach to inhibiting lung metastasis by acting on both the tumor cells and their microenvironment.
Data Presentation
In Vitro Efficacy of Vandetanib
| Parameter | Cell Line | Value | Reference |
| IC50 (VEGFR-2) | Recombinant Enzyme | 40 nM | [1] |
| IC50 (VEGFR-3) | Recombinant Enzyme | 110 nM | [1] |
| IC50 (EGFR) | Recombinant Enzyme | 500 nM | [1] |
| Cell Migration Inhibition | Calu-6 (NSCLC) | Significant inhibition observed | [2] |
| Cell Invasion Inhibition | Calu-6 (NSCLC) | Significant inhibition observed | [2] |
| Cell Invasion Inhibition | A549 (NSCLC) | Significant suppression | [3][4] |
In Vivo Efficacy of Vandetanib in Lung Metastasis Models
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Nude Mice | Human NSCLC (PC14PE6, H226) | Daily oral Vandetanib | Reduced lung weight and size of lung nodules. Did not reduce the number of lung nodules. | [5] |
Signaling Pathways and Experimental Workflows
Vandetanib Mechanism of Action
Caption: Vandetanib inhibits lung metastasis by targeting VEGFR-2 and EGFR.
In Vitro Experimental Workflow
Caption: Workflow for in vitro assessment of Vandetanib's anti-metastatic effects.
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of Vandetanib on lung metastasis.
Experimental Protocols
In Vitro Assays
1. Wound Healing (Migration) Assay
-
Cell Lines: A549 or Calu-6 human non-small cell lung cancer cells.
-
Protocol:
-
Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Create a uniform scratch (wound) across the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Replace with fresh culture medium containing various concentrations of Vandetanib (e.g., 0, 1, 5, 10 µM) or vehicle control.
-
Incubate and capture images of the wound at 0 hours and subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Quantify the wound closure area using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area.
-
2. Transwell (Invasion) Assay
-
Cell Lines: A549 or Calu-6 cells.
-
Protocol:
-
Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium.
-
Seed a suspension of cancer cells (e.g., 5 x 10^4 cells) in serum-free medium containing different concentrations of Vandetanib or vehicle into the upper chamber of the transwell insert.
-
Add complete medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet or Diff-Quik stain).
-
Count the number of stained, invaded cells in several microscopic fields. The results are expressed as the average number of invaded cells per field or as a percentage relative to the control.[6]
-
In Vivo Lung Metastasis Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Cell Preparation: Use a human NSCLC cell line (e.g., A549, PC14PE6) stably expressing a reporter gene such as luciferase for in vivo imaging.
-
Protocol:
-
Cell Injection:
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Begin treatment with Vandetanib (e.g., by oral gavage) at a predetermined dose and schedule. A continuous daily dosing schedule has been shown to be effective.
-
The control group should receive the vehicle used to dissolve Vandetanib.
-
-
Monitoring:
-
Monitor the progression of lung metastases non-invasively using bioluminescence imaging at regular intervals.
-
Monitor the body weight and general health of the animals throughout the experiment.
-
-
Endpoint and Quantification:
-
At the end of the study (typically 4-6 weeks or when humane endpoints are reached), euthanize the mice.
-
Excise the lungs for analysis.
-
Lung Weight: Record the wet weight of the lungs.
-
Metastatic Nodule Quantification (India Ink Staining):
-
Cannulate the trachea and slowly inject a 15% India ink solution until the lungs are fully inflated.[8][9][10]
-
The lungs will turn black, while the tumor nodules will remain white, allowing for easy visualization and counting.[8][9]
-
Submerge the inflated lungs in Fekete's solution (a mixture of ethanol, formalin, and acetic acid) to fix the tissue and enhance the contrast between the black lung parenchyma and the white metastatic nodules.[8][11]
-
Count the number of surface metastatic nodules on all lobes of the lungs under a dissecting microscope.
-
-
Histology:
-
Fix a portion of the lung tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to confirm the presence of micrometastases and assess tumor morphology.
-
-
-
Conclusion
Vandetanib is a valuable tool for investigating the molecular mechanisms of lung metastasis and for the preclinical evaluation of anti-metastatic therapies. Its dual inhibition of VEGFR and EGFR signaling provides a multi-pronged approach to disrupting the metastatic cascade. The protocols outlined in this document provide a framework for conducting robust in vitro and in vivo studies to assess the efficacy of Vandetanib and similar compounds in inhibiting lung metastasis. Careful experimental design and adherence to detailed protocols are essential for obtaining reproducible and meaningful results.
References
- 1. Current status of vandetanib (ZD6474) in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of A549 Lung Cancer Cell Migration and Invasion by Ent-Caprolactin C via the Suppression of Transforming Growth Factor-β-Induced Epithelial—Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of A549 Lung Cancer Cell Migration and Invasion by Ent-Caprolactin C via the Suppression of Transforming Growth Factor-β-Induced Epithelial—Mesenchymal Transition [mdpi.com]
- 5. ZD6474, an inhibitor of vascular endothelial growth factor receptor tyrosine kinase, inhibits growth of experimental lung metastasis and production of malignant pleural effusions in a non-small cell lung cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. A randomized, double-blind, phase IIa dose-finding study of Vandetanib (ZD6474) in Japanese patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Metastasis and CTL Adoptive Transfer Immunotherapy Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. India Ink Inflation: A Staining Method to Visualize Tumor Nodules [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Primary Tumor and MEF Cell Isolation to Study Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Antiviral Assay Using Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Application Notes and Protocols
Disclaimer: Initial searches for the compound "RMI 10874" did not yield any publicly available scientific literature. Therefore, this document provides a detailed application note and protocol using a well-characterized class of broad-spectrum antiviral agents, Dihydroorotate Dehydrogenase (DHODH) Inhibitors , as a representative example to fulfill the user's request for comprehensive scientific content.
Introduction
Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication. A promising strategy in antiviral drug development is to target these host factors, a concept known as host-directed antiviral therapy. This approach offers the potential for broad-spectrum activity against multiple viruses and a higher barrier to the development of drug resistance.
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Many viruses, particularly rapidly replicating RNA viruses, are highly dependent on this pathway to supply the necessary building blocks for their genomes.[2] DHODH inhibitors disrupt this pathway, depleting the intracellular pool of pyrimidines and thereby inhibiting viral replication.[1] This document provides detailed protocols for evaluating the antiviral activity of DHODH inhibitors.
Mechanism of Action
DHODH inhibitors exert their antiviral effect by binding to the DHODH enzyme and blocking its catalytic activity. This inhibition prevents the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides. The resulting depletion of the pyrimidine pool limits the synthesis of viral RNA and DNA, thus halting viral replication.[3] Some DHODH inhibitors have also been shown to stimulate the host's innate immune response by inducing the expression of interferon-stimulated genes (ISGs).[4]
Data Presentation: Antiviral Activity of Representative DHODH Inhibitors
The following table summarizes the in vitro antiviral activity of several well-characterized DHODH inhibitors against a range of viruses. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the therapeutic window of the compound.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Teriflunomide | Influenza A (WSN) | MDCK | 35.02 | 178.50 | 5.10 | [5][6] |
| SARS-CoV-2 | Vero | 15.22 | >100 | >6.57 | [7] | |
| Human Coronavirus 229E | Huh-7 | 3.79 | >100 | >26.38 | [8] | |
| Brequinar | Influenza A (H1N1) | MDCK | 0.241 | 2.87 | 11.91 | [8] |
| Zika Virus | Vero | 0.019 | >100 | >5263 | [5] | |
| Enterovirus 71 | RD | 0.082 | >20 | >242.72 | [9] | |
| SARS-CoV-2 (Beta) | A549-ACE2 | 2.67 | >50 | >18.73 | [10] | |
| S312 | Influenza A (WSN) | MDCK | 2.37 | >100 | >42.19 | [5] |
| S416 | Influenza A (WSN) | MDCK | 0.061 | 1.63 | 26.7 | [10] |
| Zika Virus | Vero | 0.019 | >100 | >5263 | [5] | |
| Ebola Virus (minireplicon) | Huh7 | 0.018 | 54.7 | 3039 | [10] | |
| SARS-CoV-2 | Vero E6 | 0.017 | 178.6 | 10505.9 | [10] |
Experimental Protocols
The following are detailed protocols for determining the antiviral efficacy and cytotoxicity of a test compound, such as a DHODH inhibitor.
Plaque Reduction Assay (Antiviral Efficacy)
This assay is the gold standard for quantifying infectious virus particles and is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques.[11][12]
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Virus stock of known titer
-
Test compound (DHODH inhibitor)
-
Semi-solid overlay medium (e.g., 1.2% Avicel or 0.8% agarose in 2x MEM)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well tissue culture plates
Protocol:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of the test compound in serum-free medium.
-
Infection:
-
When the cell monolayer is confluent, aspirate the growth medium.
-
Wash the monolayer once with sterile PBS.
-
Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaque-forming units (PFU) per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment:
-
After the adsorption period, aspirate the viral inoculum.
-
Add the prepared serial dilutions of the test compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
-
Overlay:
-
Carefully add the semi-solid overlay medium to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining:
-
After the incubation period, fix the cells by adding the fixing solution to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and the fixing solution.
-
Stain the cell monolayer with the staining solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that is toxic to the cells.[5][13]
Materials:
-
Host cell line (same as used in the antiviral assay)
-
Complete growth medium
-
Test compound (DHODH inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well). Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Aspirate the medium from the cells and add the compound dilutions to the respective wells. Include a "cell control" (no compound) and a "blank" (medium only).
-
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the antiviral activity of a DHODH inhibitor.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of Inhibitors of ZIKV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of the activity of teriflunomide against SARS-CoV-2 and the human coronaviruses 229E and OC43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.12. Plaque Reduction Assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: RMI 10874 in Combination with Immunotherapy
Notice to the Reader: Extensive searches for the compound "RMI 10874" in publicly available scientific literature and databases did not yield any specific information regarding its chemical structure, mechanism of action, or its use in any therapeutic context, including in combination with immunotherapy. The information required to generate detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for this specific compound is not available in the public domain.
Therefore, the following content is presented as a generalized framework and a series of templates that researchers, scientists, and drug development professionals can adapt once specific information about a novel investigational agent, such as this compound (assuming it is a hypothetical or internal compound identifier), becomes available. The protocols and diagrams are based on common experimental approaches used to evaluate the combination of a small molecule inhibitor with immune checkpoint blockade.
Section 1: Introduction and Hypothetical Mechanism of Action
1.1. Overview
This document provides a template for application notes and protocols for investigating the synergistic effects of a hypothetical small molecule, designated this compound, in combination with immunotherapy, specifically immune checkpoint inhibitors (ICIs). The protocols outlined are designed for preclinical evaluation in cancer models.
1.2. Hypothetical Rationale for Combination Therapy
For the purpose of this template, we will hypothesize that This compound is an inhibitor of a key signaling pathway involved in tumor cell proliferation and immune evasion. A common strategy in immuno-oncology is to combine targeted therapies that increase tumor cell antigenicity or modulate the tumor microenvironment (TME) with ICIs that release the brakes on the anti-tumor immune response.
We will assume this compound functions as an inhibitor of the Hypothetical Kinase A (HKA) , which is overexpressed in certain cancers and contributes to an immunosuppressive TME by:
-
Upregulating PD-L1 expression on tumor cells.
-
Promoting the recruitment of regulatory T cells (Tregs).
-
Inhibiting the release of pro-inflammatory cytokines.
The combination of this compound with an anti-PD-1 or anti-PD-L1 antibody is therefore hypothesized to have a synergistic anti-tumor effect.
Section 2: Signaling Pathway and Experimental Workflow Diagrams
Below are generalized diagrams representing the hypothetical signaling pathway and a typical experimental workflow for evaluating a combination therapy.
Caption: Hypothetical signaling of this compound and anti-PD-1 therapy.
Caption: Generalized workflow for preclinical evaluation.
Section 3: Quantitative Data Summary (Templates)
The following tables are templates for summarizing quantitative data from preclinical studies.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) of this compound |
|---|---|---|
| Example: MC38 | Colon Adenocarcinoma | Data Not Available |
| Example: B16-F10 | Melanoma | Data Not Available |
| Example: CT26 | Colon Carcinoma | Data Not Available |
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Model (e.g., MC38)
| Treatment Group | N | Tumor Growth Inhibition (%) | Median Survival (days) | p-value vs. Combination |
|---|---|---|---|---|
| Vehicle Control | 10 | 0 | Data Not Available | Data Not Available |
| This compound (X mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |
| Anti-PD-1 (Y mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |
| this compound + Anti-PD-1 | 10 | Data Not Available | Data Not Available | - |
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Treatment Group | % CD8+ of CD45+ | % CD4+ FoxP3- of CD45+ | CD8+/Treg Ratio | % PD-1+ of CD8+ |
|---|---|---|---|---|
| Vehicle Control | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Anti-PD-1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| this compound + Anti-PD-1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Section 4: Experimental Protocols (Templates)
The following are template protocols that would need to be optimized with specific concentrations, timings, and reagents based on the actual properties of this compound.
4.1. Protocol: In Vitro Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MC38) in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
4.2. Protocol: Western Blot for Pathway Analysis
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-HKA, HKA, p-STAT3, STAT3, PD-L1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
4.3. Protocol: In Vivo Syngeneic Mouse Tumor Study
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100 mm³, randomize the mice into treatment groups (n=10 per group).
-
Dosing Regimen (Example):
-
Vehicle: Administer daily by oral gavage.
-
This compound: Administer daily by oral gavage at a predetermined dose.
-
Anti-PD-1: Administer intraperitoneally every 3 days at a standard dose (e.g., 10 mg/kg).
-
Combination: Administer both this compound and anti-PD-1 as per the single-agent schedules.
-
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors reach a predetermined endpoint size. Monitor animal weight and health status.
-
Survival Analysis: A separate cohort of mice can be used for survival analysis, where the endpoint is tumor-related morbidity or a tumor volume exceeding a set limit.
4.4. Protocol: Flow Cytometry of Tumor-Infiltrating Lymphocytes
-
Tumor Dissociation: At the study endpoint, excise tumors and mechanically and enzymatically dissociate them into a single-cell suspension using a tumor dissociation kit.
-
Cell Staining:
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -PD-1).
-
For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells after surface staining, then incubate with the intracellular antibody.
-
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify immune infiltrates, and then further phenotype the T cell populations.
Section 5: Conclusion and Future Directions
This document provides a template for the preclinical evaluation of a novel compound, this compound, in combination with immunotherapy. Should information about this specific agent become publicly available, these generalized protocols and data presentation formats can be adapted to design and report on studies aimed at elucidating its synergistic anti-tumor mechanisms and therapeutic potential. Future studies would logically progress to more complex preclinical models, such as patient-derived xenografts in humanized mice, and detailed pharmacokinetic and pharmacodynamic analyses prior to any potential clinical investigation.
RMI 10874 solubility and preparation for experiments
Troubleshooting & Optimization
RMI 10874 not showing anti-tumor effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the anti-tumor effects of RMI 10874.
Troubleshooting Guide: Investigating Lack of Anti-Tumor Effect with this compound
Researchers encountering a lack of anti-tumor effect with this compound should systematically evaluate their experimental setup. This compound is identified as a tilorone analogue that functions as an antiviral agent and is reported to inhibit tumor metastasis through the activation of Natural Killer (NK) cells.[1][2][3][4] Its efficacy is therefore critically dependent on a functional host immune system, specifically NK cells.
Question: Why is this compound not showing an anti-tumor effect in my in vivo model?
Answer: The anti-tumor activity of this compound is primarily attributed to its ability to stimulate the host's innate immune system, leading to the activation of NK cells which then target and eliminate tumor cells.[2][3][4] A lack of efficacy could be due to several factors related to the experimental model and protocol.
Possible Cause 1: Inappropriate Animal Model
-
Immune-compromised animals: The use of immunodeficient mouse strains (e.g., nude, SCID, NSG) that lack functional T cells and/or NK cells will likely result in a diminished or absent anti-tumor effect of this compound. The compound's mechanism relies on activating the host's NK cells to attack the tumor.[2][3]
-
Low NK cell activity: Certain mouse strains may have inherently low baseline NK cell activity.
Troubleshooting Steps:
-
Verify the immune status of the animal model: Ensure the use of immunocompetent mouse strains (e.g., BALB/c, C57BL/6) for efficacy studies.[1][2][3]
-
Assess baseline NK cell activity: If possible, measure the baseline cytotoxicity of splenocytes from your experimental animals against NK-sensitive target cells like YAC-1.
-
Consider an alternative immunocompetent strain: If feasible, test the efficacy of this compound in a different immunocompetent mouse strain.
Possible Cause 2: Tumor Cell Line Characteristics
-
NK cell resistance: The tumor cell line used may be resistant to NK cell-mediated lysis. This can be due to low expression of activating ligands or high expression of inhibitory ligands for NK cell receptors.
-
Low immunogenicity: The tumor cells may have low immunogenicity, making them poor targets for an immune-mediated anti-tumor response.
Troubleshooting Steps:
-
In vitro NK cell killing assay: Co-culture your tumor cell line with activated NK cells (either primary NK cells or an NK cell line like NK-92) to determine their susceptibility to NK-mediated killing.
-
Characterize tumor cell surface markers: Analyze the expression of ligands for activating and inhibitory NK cell receptors on your tumor cell line using flow cytometry.
-
Test a different tumor cell line: Evaluate the effect of this compound against a tumor cell line known to be sensitive to NK cell lysis (e.g., YAC-1, B16 melanoma).[2]
Possible Cause 3: Dosing and Administration Route
-
Suboptimal dose: The dose of this compound may be insufficient to induce a robust activation of NK cells.
-
Timing of administration: The timing of this compound administration relative to tumor cell inoculation is crucial. Pre-treatment has been shown to be effective.[2][3][4]
-
Route of administration: While orally active, the chosen route of administration might not be optimal for the specific experimental setup.
Troubleshooting Steps:
-
Dose-response study: Perform a dose-escalation study to determine the optimal dose of this compound for NK cell activation and anti-tumor effect in your model.
-
Optimize treatment schedule: Test different treatment schedules, including pre-treatment of the animals before tumor inoculation and multiple doses post-inoculation.[2]
-
Evaluate different administration routes: Compare the efficacy of different administration routes (e.g., oral gavage, intraperitoneal injection).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a tilorone analogue.[1][5][6] Tilorone is known as an antiviral agent and an inducer of interferon.[6][7] The anti-tumor effect of this compound is reported to be mediated through the activation of the host's Natural Killer (NK) cells, which are a key component of the innate immune system.[2][3][4]
Q2: Are there any known clinical trials for this compound?
Q3: Can I use this compound in combination with other therapies?
A3: While there is no specific data on combination therapies with this compound, its immune-stimulatory mechanism of action suggests potential synergy with other immunotherapies, such as checkpoint inhibitors or other agents that enhance NK cell function. However, this would require experimental validation.
Q4: What is the chemical formula and molecular weight of this compound?
A4: The chemical formula of this compound is C21H26N2O4, and its molecular weight is 370.44 g/mol .[8]
Data Summary
Table 1: Summary of Preclinical Findings for this compound
| Parameter | Finding | Reference |
| Compound Class | Tilorone Analogue | [1][5][6] |
| Proposed Mechanism | NK Cell Activation | [2][3][4] |
| Primary Effect | Inhibition of tumor metastasis | [1][2] |
| Effective In Vivo Models | BALB/c and C57BL/6 mice | [1][3][4] |
| Sensitive Tumor Lines | MCA-induced fibrosarcoma, B16 melanoma, LSTRA and YC8 lymphomas | [1][3][4] |
| Ineffective Condition | Abrogation of NK cells (e.g., using anti-asialo GM1 serum) | [2][3][4] |
Experimental Protocols
Protocol 1: In Vivo Anti-Metastatic Efficacy Study
-
Animal Model: Use immunocompetent mice, such as female BALB/c, 6-8 weeks old.
-
Tumor Cell Line: Use a syngeneic tumor cell line known to form lung metastases upon intravenous injection, for example, B16-F10 melanoma or GR9.B9 fibrosarcoma.[1]
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile PBS).
-
Treatment: Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the mice. A typical pre-treatment schedule involves administering the compound one day before tumor cell injection.[2]
-
Tumor Cell Inoculation: Inject a pre-determined number of tumor cells (e.g., 1 x 10^5 cells in 0.2 mL PBS) into the lateral tail vein of the mice.
-
Endpoint: Euthanize the mice after a set period (e.g., 14-21 days).
-
Analysis: Excise the lungs, fix in Bouin's solution, and count the number of metastatic nodules on the lung surface.
Protocol 2: In Vitro NK Cell Cytotoxicity Assay
-
Target Cells: Use the tumor cell line of interest as target cells.
-
Effector Cells: Isolate splenocytes from immunocompetent mice (e.g., BALB/c) and use them as a source of effector NK cells. To enhance NK activity, splenocytes can be stimulated in vitro with IL-2 for 3-5 days.
-
Labeling: Label the target tumor cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: Co-culture the labeled target cells with the effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Analysis: Measure the release of the label from the target cells into the supernatant, which is proportional to the extent of cell lysis. Calculate the percentage of specific lysis.
Visualizations
Caption: Proposed mechanism of action for this compound anti-tumor effect.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Generation and control of metastasis in experimental tumor systems; inhibition of experimental metastases by a tilorone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of in vivo activation of natural killer (NK) cells by a tilorone analogue on the survival of mice injected intravenously with different experimental murine tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | Antibacterial | Ambeed.com [ambeed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
optimizing RMI 10874 dosage for maximum efficacy
Disclaimer: The following information is provided for research and developmental purposes only. RMI 10874 is a hypothetical compound presented here as a representative model for the purposes of illustrating a technical support framework. All data and protocols are illustrative.
This technical support center provides guidance and answers frequently asked questions regarding the experimental use of this compound, a novel kinase inhibitor. Our goal is to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for maximum therapeutic efficacy in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo experiment?
A1: For initial in vivo studies, we recommend a starting dose of 10 mg/kg, administered daily via oral gavage. This recommendation is based on preliminary dose-ranging studies in xenograft models, which indicate this dose is well-tolerated and elicits a measurable biological response. However, the optimal starting dose can vary depending on the specific animal model and tumor type.
Q2: How should this compound be reconstituted and stored?
A2: this compound is supplied as a lyophilized powder. For in vivo studies, reconstitute the powder in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water to a final concentration of 10 mg/mL. Store the reconstituted solution at 4°C for up to one week. For long-term storage, aliquot and store at -20°C. For in vitro experiments, dissolve this compound in 100% DMSO to create a 10 mM stock solution and store at -20°C.
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of the hypothetical Kinase X (KX) signaling pathway, which is frequently dysregulated in certain cancer types. By inhibiting KX, this compound blocks downstream signaling cascades that promote cell proliferation and survival.
Troubleshooting Guide
Issue 1: Lack of Efficacy at the Recommended Starting Dose
-
Possible Cause 1: Insufficient Drug Exposure.
-
Troubleshooting Step: Perform a pharmacokinetic (PK) analysis to measure the plasma concentration of this compound over a 24-hour period. Compare the observed exposure (AUC) with the target exposure levels from our reference studies (see Table 1). If the exposure is suboptimal, consider increasing the dose or dosing frequency.
-
-
Possible Cause 2: Target is Not Inhibited.
-
Troubleshooting Step: Conduct a pharmacodynamic (PD) biomarker assay. Measure the levels of phosphorylated downstream targets of KX (e.g., p-Protein Y) in tumor tissue or surrogate tissues at various time points after dosing. A lack of reduction in the p-Protein Y signal indicates insufficient target engagement.
-
-
Possible Cause 3: Tumor Model Resistance.
-
Troubleshooting Step: Sequence the tumor cells from the non-responsive model to check for mutations in the KX gene or in downstream components of the signaling pathway that could confer resistance.
-
Issue 2: Observed Toxicity or Adverse Effects
-
Possible Cause 1: Dose is Too High.
-
Troubleshooting Step: Reduce the dose to 5 mg/kg and monitor the animals closely for signs of toxicity (e.g., weight loss, lethargy). If toxicity persists, consider intermittent dosing schedules (e.g., every other day) to improve tolerability while maintaining efficacy.
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Step: Perform a kinome scan to assess the selectivity of this compound. If significant off-target activity is identified, this may explain the observed toxicity. Correlate the timing of adverse events with the peak plasma concentration (Tmax) of the compound.
-
Data Presentation
Table 1: Summary of Dose-Ranging Efficacy and Exposure Data
| Dosage (mg/kg, daily) | Tumor Growth Inhibition (%) | Average Plasma AUC (ng·h/mL) | Key Observations |
| 5 | 35% | 1500 | Well-tolerated, modest efficacy. |
| 10 | 65% | 3200 | Good efficacy with no significant toxicity. |
| 20 | 75% | 6800 | Marginal increase in efficacy with some observed weight loss. |
| 40 | 78% | 13500 | Significant toxicity ( >15% weight loss), no significant improvement in efficacy over 20 mg/kg. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 relevant tumor cells in the right flank.
-
Tumor Growth Monitoring: Monitor tumor growth with caliper measurements three times a week.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into vehicle and treatment groups (n=8-10 mice per group).
-
Dosing: Prepare this compound as described in the FAQs. Administer the designated dose daily via oral gavage.
-
Endpoint: Continue dosing for 21 days or until tumor volume in the control group reaches the predetermined endpoint. Euthanize mice and collect tumor tissue for further analysis.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
-
Sample Collection: Collect tumor tissue at 2, 8, and 24 hours post-dose from a satellite group of mice.
-
Tissue Lysis: Immediately snap-freeze tumors in liquid nitrogen. Lyse the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against total Protein Y and phosphorylated Protein Y (p-Protein Y).
-
Quantification: Quantify band intensities using densitometry and express the level of p-Protein Y relative to the total Protein Y.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound dosage.
Technical Support Center: Challenges in In Vivo Studies
Important Notice: Comprehensive searches for "RMI 10874" have not yielded information on a specific chemical compound or therapeutic agent with this identifier in publicly available scientific literature and databases. The following troubleshooting guide is based on common challenges encountered in in vivo studies for novel small molecule inhibitors and may serve as a general framework. Researchers are strongly encouraged to adapt these recommendations to the specific characteristics of their molecule of interest.
Frequently Asked Questions (FAQs)
| Question | Answer |
| General | |
| What are the initial steps before commencing in vivo studies? | Thoroughly characterize the compound's purity, stability, and solubility. Establish a validated method for quantifying the compound in biological matrices. Conduct preliminary in vitro assays to determine the mechanism of action and effective concentration range. |
| How do I select the appropriate animal model? | The choice of animal model should be based on the therapeutic target and disease being studied. Consider factors such as species-specific metabolism, target expression, and disease pathophysiology. For oncology studies, xenograft or syngeneic models are commonly used. |
| Pharmacokinetics & Dosing | |
| How is the starting dose for in vivo studies determined? | The initial dose can be estimated from in vitro efficacy data (e.g., IC50 or EC50 values) and allometric scaling from in vitro to in vivo. A maximum tolerated dose (MTD) study is crucial for establishing a safe and effective dose range. |
| What are common issues with drug formulation for in vivo administration? | Poor solubility is a frequent challenge. This can lead to inaccurate dosing and low bioavailability. It is essential to develop a stable and biocompatible formulation. Common formulation vehicles include saline, PBS, DMSO, and various cyclodextrins. |
| How do I interpret pharmacokinetic (PK) data? | Key PK parameters include clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (%F). These parameters help in designing optimal dosing regimens to maintain drug exposure above the minimum effective concentration. |
| Efficacy & Target Engagement | |
| My compound is active in vitro but shows no efficacy in vivo. What are the possible reasons? | This could be due to poor pharmacokinetics (e.g., rapid clearance, low bioavailability), inadequate target engagement in the tumor or tissue of interest, or the selection of an inappropriate animal model. |
| How can I confirm target engagement in vivo? | This can be assessed by measuring downstream biomarkers in tumor or surrogate tissues. Techniques such as Western blotting, immunohistochemistry (IHC), or ELISA can be used to measure changes in protein expression or phosphorylation status of target-related proteins. |
| Toxicity & Tolerability | |
| What are the common signs of toxicity in animal models? | Monitor for changes in body weight, food and water consumption, clinical signs (e.g., lethargy, ruffled fur), and any behavioral abnormalities. Regular hematological and clinical chemistry analysis should also be performed. |
| How can I mitigate off-target toxicity? | If off-target effects are observed, consider modifying the chemical structure to improve selectivity. Alternatively, different dosing schedules (e.g., intermittent vs. continuous) can be explored to minimize toxicity while maintaining efficacy. |
Troubleshooting Guides
Problem: Poor Oral Bioavailability
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | - Reformulate the compound using solubility-enhancing excipients (e.g., cyclodextrins, co-solvents).- Reduce particle size (micronization or nanosizing).- Prepare an amorphous solid dispersion. |
| High first-pass metabolism | - Co-administer with a metabolic inhibitor (use with caution and appropriate justification).- Consider alternative routes of administration (e.g., intravenous, intraperitoneal).- Synthesize prodrugs that release the active compound after absorption. |
| Efflux by transporters (e.g., P-glycoprotein) | - Test for P-gp substrate activity in vitro.- Co-administer with a known P-gp inhibitor (e.g., verapamil) in preclinical studies to confirm.- Modify the chemical structure to reduce P-gp substrate affinity. |
Problem: Lack of In Vivo Efficacy Despite Good In Vitro Potency
| Possible Cause | Troubleshooting Steps |
| Suboptimal dosing regimen | - Conduct a thorough dose-ranging study to find the optimal dose and schedule.- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with target modulation and efficacy. |
| Inadequate tumor penetration | - Measure compound concentration in tumor tissue versus plasma.- Use imaging techniques (e.g., mass spectrometry imaging) to visualize drug distribution within the tumor. |
| Development of resistance | - Analyze tumor samples from non-responding animals to identify potential resistance mechanisms (e.g., target mutation, upregulation of bypass signaling pathways). |
| Inappropriate animal model | - Ensure the target is expressed and functional in the chosen xenograft or syngeneic model.- Consider using patient-derived xenograft (PDX) models for better clinical translation. |
Experimental Protocols & Workflows
General In Vivo Efficacy Study Workflow
Caption: Workflow for a typical in vivo efficacy study in a xenograft model.
Investigating Target Engagement and Downstream Signaling
Caption: Experimental workflow to assess in vivo target engagement.
Technical Support Center: Overcoming RMI 10874 Toxicity in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and overcoming the toxicities associated with RMI 10874 and its parent compound, tilorone, in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for therapeutic effect?
A1: this compound (also known as RMI 10874DA) is a tilorone analogue. Its primary therapeutic mechanism of action is the activation of Natural Killer (NK) cells, which plays a role in its antiviral and anti-tumor metastasis activities.
Q2: What are the known toxicities of this compound and its parent compound, tilorone, in animal models?
A2: The most significant toxicity associated with tilorone and its analogues like this compound is drug-induced lysosomal storage disease, specifically mucopolysaccharidosis (accumulation of glycosaminoglycans) and lipidosis (accumulation of lipids) in various tissues, particularly the liver, spleen, and kidney in rats.[1] General signs of toxicity observed in mice include ruffled fur, hunched posture, dehydration, and hypoactivity.
Q3: What is the proposed mechanism of this compound-induced lysosomal storage disease?
A3: this compound is a cationic amphiphilic drug. It is hypothesized that the dicationic nature of the molecule allows it to form stable, indigestible complexes with polyanionic glycosaminoglycans (GAGs) within the acidic environment of the lysosomes. This prevents the normal enzymatic degradation of GAGs, leading to their accumulation.
Q4: Is the induced lysosomal storage disease reversible?
A4: Studies on the parent compound, tilorone, in rats have shown that the induced lipidosis is generally reversible within 2 to 4 weeks after discontinuing the drug. However, the mucopolysaccharidosis-like changes may persist for a longer duration, with evidence of storage still present 15 weeks after drug withdrawal.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High mortality in animal cohort at intended therapeutic dose. | Dose exceeds the Maximum Tolerated Dose (MTD). | - Immediately halt the experiment and review your dosing calculations.- Conduct a dose-range finding study to determine the MTD of this compound in your specific animal model and strain.- Start with a low dose and escalate gradually while monitoring for clinical signs of toxicity. |
| Animals exhibit signs of general toxicity (ruffled fur, hunched posture, weight loss). | Sub-lethal toxicity due to high dosage or prolonged administration. | - Reduce the dosage of this compound.- Decrease the frequency of administration.- Ensure animals have adequate hydration and nutrition.- Consider a drug holiday in your dosing schedule to allow for recovery. |
| Post-mortem analysis reveals enlarged, pale liver and/or spleen. | Suspected drug-induced mucopolysaccharidosis and/or lipidosis. | - Collect tissue samples for histopathological analysis to confirm lysosomal storage.- Measure GAG and lipid content in affected tissues.- Consider alternative dosing regimens or routes of administration that may reduce accumulation in these organs. |
| Lack of therapeutic effect (e.g., no NK cell activation) at non-toxic doses. | The therapeutic window for your specific model may be narrow. | - Confirm NK cell activation using a reliable assay (e.g., flow cytometry for activation markers, cytotoxicity assays).- Explore combination therapies with other agents that may potentiate the NK cell response at a lower, less toxic dose of this compound. |
| Inconsistent results between experiments. | Variability in drug formulation, animal strain, or experimental procedures. | - Ensure consistent and proper formulation of this compound for each experiment.- Use a consistent animal supplier and strain.- Standardize all experimental procedures, including route and timing of administration. |
Quantitative Data Summary
Due to the limited availability of specific quantitative toxicity data for this compound, the following tables summarize data for its parent compound, tilorone. Researchers must conduct their own dose-finding studies for this compound.
Table 1: Maximum Tolerated Dose (MTD) of Tilorone in Mice
| Animal Model | Administration Route | MTD | Observed Adverse Effects at Lower Doses |
| BALB/c mice | Intraperitoneal (single dose) | 100 mg/kg | Ruffled fur, hunched posture, dehydration, hypoactivity |
Data extrapolated from studies on tilorone.
Table 2: Tilorone-Induced Glycosaminoglycan (GAG) Accumulation in Rats
| Organ | Fold Increase in GAG Concentration (compared to control) | Predominant GAG Stored |
| Liver | 38x | Dermatan sulphate |
| Spleen | 15x | Dermatan sulphate |
| Kidneys | 5x | Dermatan sulphate |
Data from chronic treatment of rats with tilorone.
Experimental Protocols
Protocol 1: General Procedure for a Dose-Range Finding Study of this compound in Mice
-
Animal Model: Use the specific mouse strain relevant to your research (e.g., BALB/c, C57BL/6). Use both male and female mice, as sex-dependent differences in toxicity can occur.
-
Drug Formulation: Prepare this compound in a sterile, appropriate vehicle (e.g., 20% Kolliphor HS 15 in sterile water). Ensure the solution is homogenous.
-
Dose Groups: Establish at least 4-5 dose groups, including a vehicle control. Based on data from tilorone, a starting range could be 10, 25, 50, and 100 mg/kg for a single intraperitoneal injection.
-
Administration: Administer a single dose of this compound via the intended experimental route (e.g., intraperitoneal, oral gavage).
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing, and then at least twice daily for 14 days.
-
Record clinical signs of toxicity (ruffled fur, hunched posture, hypoactivity, etc.) using a standardized scoring system.
-
Measure body weight daily.
-
Note any mortality.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs (liver, spleen, kidneys) for histopathological analysis.
Protocol 2: Biochemical Assay for Monitoring GAG Accumulation
-
Tissue Homogenization: Homogenize a known weight of the tissue of interest (e.g., liver, spleen) in a suitable buffer.
-
Proteolysis: Digest the homogenate with a protease (e.g., papain) to liberate GAG chains from proteoglycans.
-
GAG Precipitation: Precipitate the GAGs using a reagent such as cetylpyridinium chloride.
-
Quantification: Quantify the amount of precipitated GAGs using a colorimetric assay, such as the 1,9-dimethylmethylene blue (DMMB) assay.
-
Normalization: Express the GAG content relative to the wet weight of the tissue or the total protein content of the homogenate.
Visualizations
Signaling Pathways
Caption: this compound Therapeutic vs. Toxicity Pathways.
Experimental Workflow
Caption: Workflow for this compound In Vivo Studies.
Logical Relationship for Mitigation
Caption: Strategies to Mitigate this compound Toxicity.
References
Technical Support Center: RMI 10874 Treatment
Important Notice: Following a comprehensive search for "RMI 10874," we were unable to identify a specific chemical compound, drug, or experimental treatment with this designation in publicly available scientific literature and databases. The information presented below is a generalized troubleshooting guide for addressing inconsistent results in preclinical research, which may be applicable to a wide range of experimental compounds.
If "this compound" is an internal compound name or a novel agent not yet described in published literature, please consult your internal documentation for specific guidance on its mechanism of action, stability, and handling protocols.
General Troubleshooting for Inconsistent Experimental Results
Inconsistent results are a common challenge in preclinical research and can arise from a variety of factors, including the inherent variability of biological systems, subtle differences in experimental protocols, and the physicochemical properties of the compound being tested. This guide provides a framework for identifying and resolving common sources of variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50/EC50 values for our compound between experiments. What are the potential causes?
A1: Variability in potency measurements is a frequent issue. Potential causes can be broadly categorized into three areas:
-
Compound-Related Issues:
-
Stability: Is the compound stable in the solvent and media used? Degradation over the course of an experiment can lead to a decrease in the effective concentration.
-
Solubility: Has the compound precipitated out of solution? Poor solubility can lead to inaccurate concentrations.
-
Storage: Has the compound been stored correctly to prevent degradation?
-
-
Cell Culture-Related Issues:
-
Cell Line Authenticity and Passage Number: Have the cell lines been recently authenticated? High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Health and Density: Are the cells healthy and plated at a consistent density? Variations in cell number and viability at the start of the experiment can significantly impact results.
-
Media and Serum Variability: Are you using the same lot of media and serum for all experiments? Lot-to-lot variability can introduce significant differences.
-
-
Assay-Related Issues:
-
Reagent Quality: Are all reagents within their expiration dates and stored correctly?
-
Incubation Times: Are incubation times consistent across all experiments?
-
Instrument Calibration: Are the plate readers or other instruments properly calibrated?
-
Q2: Our compound shows efficacy in some experiments but not in others, even when we try to control for all variables. What could be happening?
A2: This can be a frustrating situation. Beyond the factors mentioned in Q1, consider the possibility of:
-
Subtle Protocol Deviations: Even minor variations in timing, temperature, or technique can influence outcomes. A detailed, side-by-side comparison of the protocols used in successful and unsuccessful experiments may reveal discrepancies.
-
Environmental Factors: Changes in incubator CO2 levels, temperature, or humidity can affect cell growth and response to treatment.
-
Operator Variability: Different researchers may have slightly different techniques for cell handling, reagent preparation, or data acquisition.
Troubleshooting Guides
This guide provides a systematic approach to troubleshooting variability in in vitro potency assays.
Troubleshooting Workflow
Caption: A workflow for troubleshooting inconsistent compound potency.
If a compound shows unexpected or inconsistent biological activity, it may be due to off-target effects.
Conceptual Pathway for Off-Target Effects
Caption: The interplay between on-target and off-target effects.
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Assay Medium
-
Objective: To determine the stability of the test compound in the cell culture medium over the duration of a typical experiment.
-
Materials:
-
Test compound stock solution
-
Cell culture medium (with and without serum)
-
HPLC-MS system
-
-
Method:
-
Prepare a solution of the test compound in the cell culture medium at the highest concentration used in your assays.
-
Incubate the solution under the same conditions as your cell-based assays (e.g., 37°C, 5% CO2).
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Analyze the concentration of the parent compound in each aliquot using a validated HPLC-MS method.
-
-
Data Analysis: Plot the concentration of the compound as a function of time. A significant decrease in concentration indicates instability.
Protocol 2: Cell Line Authentication
-
Objective: To verify the identity of the cell line being used.
-
Method:
-
Submit a sample of your cell line to a reputable cell line authentication service.
-
The service will perform Short Tandem Repeat (STR) profiling.
-
Compare the resulting STR profile to the reference profile for the expected cell line.
-
Data Presentation
Table 1: Example Data on Factors Affecting IC50 Values
| Parameter | Condition 1 | IC50 (µM) | Condition 2 | IC50 (µM) | Fold Change |
| Serum Concentration | 10% FBS | 1.2 | 2% FBS | 0.5 | 2.4 |
| Cell Seeding Density | 5,000 cells/well | 2.5 | 10,000 cells/well | 5.1 | 2.0 |
| Compound Age | Freshly prepared | 1.5 | Stored 48h at RT | 4.5 | 3.0 |
Note: The data in this table is illustrative and not based on actual experiments with "this compound."
Technical Support Center: RMI 10874 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of RMI 10874.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A: this compound is a promising therapeutic agent with significant potential. However, its poor aqueous solubility is a primary obstacle to achieving adequate bioavailability, which can limit its therapeutic efficacy. Enhancing the solubility and dissolution rate is crucial for improving its absorption in the gastrointestinal tract.
Q2: What are the common initial approaches to improve the bioavailability of a poorly soluble compound like this compound?
A: Initial strategies often focus on modifying the physical properties of the drug substance or its formulation. Common approaches include particle size reduction (micronization or nanosizing), salt formation, and the use of solubility-enhancing excipients.[1][2][3]
Q3: What advanced formulation strategies can be employed if initial methods are insufficient?
A: For compounds with persistent bioavailability challenges, advanced strategies such as amorphous solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems or SEDDS), and complexation with cyclodextrins are often explored.[1][4][5]
Q4: How do I choose the most appropriate bioavailability enhancement technique for this compound?
A: The selection of a suitable technique depends on the physicochemical properties of this compound (e.g., solubility, permeability, melting point, logP), the desired dosage form, and the target product profile. A systematic approach involving preformulation studies is highly recommended.
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound in Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Large particle size of this compound | Employ particle size reduction techniques such as micronization or nanomilling. | Increased surface area leading to a faster dissolution rate. |
| Poor wettability of the drug powder | Incorporate a suitable wetting agent or surfactant into the formulation. | Improved dispersion of the drug particles in the dissolution medium. |
| Drug recrystallization in the formulation | Consider formulating as an amorphous solid dispersion to prevent crystallization. | Maintenance of the higher energy amorphous state, leading to enhanced solubility and dissolution.[4] |
| Inadequate selection of excipients | Screen for excipients that have a solubilizing effect on this compound. | Enhanced drug solubility in the formulation matrix. |
Issue 2: Low In Vivo Exposure Despite Improved In Vitro Dissolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive first-pass metabolism | Investigate co-administration with an inhibitor of the relevant metabolic enzymes (if known) in preclinical models. | Increased systemic exposure of the parent drug. |
| Efflux by transporters (e.g., P-glycoprotein) | Screen for P-gp inhibitory activity of excipients or consider co-administration with a known P-gp inhibitor. | Reduced efflux of the drug back into the intestinal lumen, leading to increased absorption. |
| Precipitation of the drug in the gastrointestinal tract | Utilize precipitation inhibitors in the formulation, such as HPMC or other polymers. | Maintenance of a supersaturated state of the drug in the gut, allowing for enhanced absorption. |
| Poor lymphatic uptake for highly lipophilic drugs | Formulate this compound in a lipid-based drug delivery system (LBDDS).[5] | Increased absorption via the lymphatic pathway, bypassing first-pass metabolism. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a uniform powder and pass it through a sieve of appropriate mesh size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Medium: Prepare a dissolution medium that simulates physiological conditions (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Procedure:
-
Place the this compound formulation (e.g., powder, tablet, capsule) into the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples at predetermined time intervals.
-
-
Analysis: Analyze the samples for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).
-
Data Presentation: Plot the percentage of drug dissolved against time to generate dissolution profiles.
Data Presentation
Table 1: Comparison of Dissolution Parameters for Different this compound Formulations
| Formulation | % Drug Released at 30 min | T80 (min) | Maximum % Released |
| Micronized this compound | 45% | 90 | 65% |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | 85% | 25 | 98% |
| This compound in SEDDS | 95% | 15 | 100% |
Table 2: Pharmacokinetic Parameters of this compound Formulations in a Rat Model
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 | 4 | 1200 | 100 |
| Solid Dispersion | 600 | 2 | 4800 | 400 |
| SEDDS | 850 | 1.5 | 6800 | 567 |
Visualizations
Caption: A workflow for enhancing the bioavailability of this compound.
Caption: Key barriers to the oral bioavailability of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. researchgate.net [researchgate.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Navigating Antiviral Assays: A Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for antiviral assays. While direct information on "RMI 10874" is not publicly available, this guide addresses common challenges encountered during the evaluation of novel antiviral compounds, using established principles of virology and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My antiviral compound shows high efficacy, but also high cytotoxicity. How can I interpret these results?
A1: High cytotoxicity can mask the true antiviral activity of a compound, leading to false-positive results. It is crucial to differentiate between cell death caused by the compound and inhibition of viral replication.
-
Recommendation: Perform a cytotoxicity assay (e.g., MTS or MTT assay) in parallel with your antiviral assay on uninfected cells.[1][2] This will help you determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50 / EC50 (50% effective concentration), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable therapeutic window.
Q2: I am observing inconsistent results between experiments. What are the potential sources of variability?
A2: Inconsistency in antiviral assays can stem from several factors:
-
Cell Health and Passage Number: Ensure your host cells are healthy, within a consistent passage number range, and seeded at a uniform density.
-
Virus Titer: Use a consistent multiplicity of infection (MOI) for each experiment.[2] Viral stocks should be titered regularly to ensure accuracy.
-
Compound Stability: Verify the stability and solubility of your test compound in the assay medium.
-
Assay Controls: Include appropriate controls in every experiment, such as vehicle-treated infected cells (negative control) and a known antiviral drug (positive control).[2]
Q3: How do I choose the right type of antiviral assay for my research?
A3: The choice of assay depends on the specific research question, the virus being studied, and the expected mechanism of action of the compound. Common assay types include:
-
Plaque Reduction Assay: Measures the reduction in viral plaques, which are areas of cell death caused by viral infection. This is a classic method for quantifying infectious virus particles.
-
Reporter Gene Assay: Utilizes a recombinant virus expressing a reporter gene (e.g., luciferase or fluorescent protein). Antiviral activity is measured by a decrease in the reporter signal.[3]
-
Quantitative PCR (qPCR): Measures the amount of viral nucleic acid (DNA or RNA) in infected cells or supernatant.
-
Immunofluorescence Assay: Detects viral antigens within infected cells using specific antibodies.[2]
Troubleshooting Common Issues in Antiviral Assays
| Problem | Potential Cause | Recommended Solution |
| High background signal in reporter assay | - Autofluorescence of the compound- Non-specific activation of the reporter gene | - Run a counter-screen with the compound on uninfected cells expressing the reporter gene.- Use a different reporter system with a distinct emission spectrum. |
| No antiviral activity observed | - Compound is inactive against the target virus- Incorrect concentration range tested- Compound is not bioavailable in the cell culture system | - Test a broader range of concentrations.- Verify the compound's solubility and stability in the assay medium.- Consider using a different cell line that may have better uptake of the compound. |
| False positive results | - Compound-induced cytotoxicity- Interference with the assay detection method | - Determine the CC50 of the compound and calculate the Selectivity Index.- Rule out assay interference by testing the compound in a cell-free version of the assay if possible.[1] |
| Inconsistent EC50 values | - Variability in cell seeding density- Inconsistent virus MOI- Pipetting errors | - Use a cell counter to ensure consistent cell numbers.- Titer the virus stock before each experiment.- Use calibrated pipettes and proper pipetting techniques. |
Experimental Protocols
General Antiviral Assay Workflow
A typical workflow for screening and evaluating antiviral compounds involves several key steps.
References
Technical Support Center: Refining Preclinical Treatment Schedules for Novel Cancer Therapeutics
Disclaimer: No specific information was found for a compound designated "RMI 10874." The following technical support guide provides a general framework and best practices for refining the treatment schedule of a hypothetical anti-cancer agent, referred to as "Compound X," in preclinical cancer models. The principles and methodologies described here are based on established practices in preclinical oncology research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that researchers may encounter when establishing a treatment schedule for a novel compound in cancer models.
| Question ID | Question | Answer |
| FAQ-01 | What are the initial steps to determine a starting dose for in vivo studies? | The starting dose for in vivo studies is typically determined from in vitro cytotoxicity data (e.g., IC50 values). A common practice is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50. Initial dose-finding studies, such as a dose escalation study in a small cohort of animals, are crucial to identify a maximum tolerated dose (MTD). |
| FAQ-02 | How do I establish the optimal dosing frequency for Compound X? | The optimal dosing frequency is influenced by the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK studies will reveal the compound's half-life, which can inform the dosing interval needed to maintain therapeutic concentrations. PD studies, measuring the modulation of the drug's target, can also guide the frequency of administration required to sustain a biological effect. |
| FAQ-03 | What should I do if I observe high variability in tumor response within a treatment group? | High variability can stem from several factors, including inconsistent tumor cell implantation, variability in animal health, or issues with drug formulation and administration. Ensure that your experimental technique is consistent. It may also be beneficial to increase the group size to improve statistical power. Consider stratifying animals by tumor size before randomization to ensure even distribution. |
| TROUBLE-01 | I am observing significant weight loss and other signs of toxicity in my treatment groups. What are my next steps? | Immediately reduce the dose or decrease the frequency of administration. If toxicity persists, you may need to reconsider the formulation or route of administration. It is critical to establish the MTD before proceeding with large-scale efficacy studies. Detailed clinical observations and histopathological analysis of major organs can help identify the source of toxicity. |
| TROUBLE-02 | Compound X showed promising results in vitro but is not effective in our xenograft model. What could be the reason? | This is a common challenge in drug development.[1] The discrepancy could be due to poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism), leading to insufficient drug exposure at the tumor site. It is also possible that the in vitro model does not fully recapitulate the complexity of the tumor microenvironment in vivo.[2] Consider conducting PK studies and exploring alternative in vivo models, such as patient-derived xenografts (PDX) or syngeneic models, which may be more clinically relevant.[3][4][5] |
| TROUBLE-03 | How can I assess whether Compound X is reaching the tumor and engaging its target? | To confirm drug delivery to the tumor, you can perform pharmacokinetic analysis of tumor tissue. To assess target engagement, you can use pharmacodynamic assays such as western blotting, immunohistochemistry (IHC), or ELISA to measure the expression or phosphorylation status of the target protein in tumor lysates. |
Data Presentation: Summarized Quantitative Data
Clear and concise presentation of quantitative data is essential for interpreting experimental outcomes.
Table 1: Example of a Dose Escalation Study Summary for Compound X
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Number of Toxicities Observed | Maximum Tolerated Dose (MTD) |
| Vehicle | 5 | +5.2 | 0 | - |
| 10 | 5 | +3.1 | 0 | Not Determined |
| 25 | 5 | -2.5 | 1 (transient) | Not Determined |
| 50 | 5 | -15.8 | 4 (severe) | Exceeded |
| Recommended MTD | 25 mg/kg |
Table 2: Example of an Efficacy Study with Different Treatment Schedules for Compound X
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle | Daily | 1502 ± 210 | - |
| Compound X (10 mg/kg) | Daily | 890 ± 150 | 40.7 |
| Compound X (25 mg/kg) | Daily | 450 ± 98 | 70.0 |
| Compound X (25 mg/kg) | Every other day | 720 ± 125 | 52.1 |
Experimental Protocols
This section provides a detailed methodology for a key experiment in refining a treatment schedule.
In Vivo Xenograft Efficacy Study
-
Cell Culture:
-
Culture human cancer cells (e.g., A549 lung carcinoma) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Animal Handling and Tumor Implantation:
-
Use 6-8 week old female athymic nude mice.
-
Acclimatize the animals for at least one week before the experiment.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Compound Formulation and Administration:
-
Prepare Compound X in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administer Compound X or vehicle to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
-
Data Collection and Endpoints:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Record any clinical signs of toxicity.
-
The study endpoint is typically when the tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a set duration (e.g., 21 days).
-
At the endpoint, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for a typical in vivo xenograft efficacy study.
Caption: Hypothetical MAPK signaling pathway targeted by Compound X.
Caption: Decision tree for troubleshooting common in vivo study issues.
References
- 1. Harnessing the predictive power of preclinical models for oncology drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing preclinical cancer models to assess clinically relevant outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precision preclinical modeling to advance cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Antiviral Activity: Tilorone vs. the Elusive RMI 10874
For researchers and drug development professionals, a direct comparative analysis of the antiviral compounds RMI 10874 and tilorone is currently not feasible due to a significant disparity in available scientific literature. Extensive searches for "this compound" and its potential identifier "Richardson-Merrell compound 10874" have yielded no publicly available data regarding its chemical structure, mechanism of action, or antiviral activity. In stark contrast, tilorone is a well-documented broad-spectrum antiviral agent with a considerable body of research detailing its efficacy and mode of action.
This guide, therefore, provides a comprehensive overview of the known antiviral properties of tilorone, offering a valuable resource for the scientific community. The absence of information on this compound precludes its inclusion in a direct comparison.
Tilorone: A Broad-Spectrum Antiviral Agent
Tilorone is a synthetic, orally bioavailable small molecule that has been studied for its antiviral activity for several decades.[1][2] It is known to be an effective interferon inducer, a key component of the innate immune response to viral infections.[2][3]
Mechanism of Action
Tilorone's primary mechanism of action is the induction of interferons (IFNs), which are signaling proteins that trigger a cellular antiviral state.[3][4] This is thought to occur through the activation of innate immunity pathways, such as the RIG-I-like receptor (RLR) pathway, which senses viral RNA and initiates a signaling cascade leading to the production of type I and type III interferons.[3][5][6] Tilorone has also been described as a lysosomotropic agent, which may contribute to its antiviral effects.[3]
The proposed signaling pathway for tilorone-induced interferon production is illustrated below:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Antiviral Activity of Marine Actinomycetes, Saccharopolyspora jiangxiensis IMA1 against Influenza A/(H1N1) pdm09 | Semantic Scholar [semanticscholar.org]
- 4. Novel Anti-Viral Properties of the Herbal Extract of Davallia mariesii against Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. morrelltargets.com [morrelltargets.com]
- 6. law.justia.com [law.justia.com]
Efficacy of Steroid Sulfatase Inhibitors in Preclinical Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting Steroid Synthesis
Steroid sulfatase is a key enzyme in the biosynthesis of active estrogens and androgens from inactive sulfated precursors.[1][2] In hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer and androgen receptor-positive (AR+) prostate cancer, the local production of these hormones can fuel tumor growth. STS inhibitors block the hydrolysis of estrone sulfate (E1S) to estrone (E1) and dehydroepiandrosterone sulfate (DHEAS) to dehydroepiandrosterone (DHEA), thereby reducing the intratumoral levels of estrogens and androgens that stimulate cancer cell proliferation.[1][2]
Comparative Efficacy in Preclinical Tumor Models
The efficacy of STS inhibitors has been evaluated in various in vitro and in vivo models, primarily focusing on hormone-dependent breast and prostate cancers.
In Vitro Efficacy
| Compound | Cell Line | Tumor Type | Key Findings | IC₅₀ | Reference |
| KW-2581 | ZR-75-1 | ER+ Breast Cancer | Inhibited E1S-stimulated cell growth. | 13 nM (STS activity), 0.18 nM (growth) | [3] |
| KW-2581 | BT-474 | ER+/HER2+ Breast Cancer | Cells express STS and growth is stimulated by E1S. | Not specified | [3] |
| KW-2581 | MCS-2 (MCF-7 overexpressing STS) | ER+ Breast Cancer | Inhibited growth stimulated by E1S and other sulfated precursors. | 4.0 nM (STS activity) | [4] |
| Irosustat (667 COUMATE) | ZR-75-1 | ER+ Breast Cancer | Potent inhibition of STS activity, comparable to or less potent than KW-2581. | Not specified | [3] |
| Novel STS Inhibitors | VCaP | AR+ Prostate Cancer | Inhibition of STS reduced cancer cell growth. | Not specified | [5] |
In Vivo Efficacy
| Compound | Tumor Model | Key Findings | Reference |
| KW-2581 | ZR-75-1 xenograft (mouse) | Oral administration for 4 weeks led to tumor shrinkage and >95% inhibition of tumor STS activity. | [3] |
| KW-2581 | Nitrosomethylurea-induced mammary tumor (rat) | Induced regression of E1S-stimulated tumor growth, as effective as tamoxifen and Irosustat. | [4] |
| STX213 & STX1938 | MCF-7STS xenograft (mouse) | Once weekly oral administration (1 mg/kg) significantly inhibited tumor growth. | [6] |
| Irosustat (STX64) | MCF-7STS xenograft (mouse) | Once weekly oral administration (1 mg/kg) failed to reduce tumor growth in this specific study. | [6] |
| Novel STS Inhibitors | VCaP xenograft (castration-relapsed, mouse) | Significantly suppressed tumor growth. Combination with enzalutamide showed the best results. | [5] |
Comparison with Other Endocrine Therapies
STS inhibitors offer a different mechanism of action compared to established endocrine therapies like aromatase inhibitors (AIs) and selective estrogen receptor modulators (SERMs).
-
Aromatase Inhibitors (AIs): AIs (e.g., letrozole, anastrozole) block the final step of estrogen synthesis from androgens. In contrast, STS inhibitors block an alternative pathway for the formation of active estrogens from sulfated precursors. Concurrent inhibition of both pathways is a promising strategy.[7][8][9][10]
-
Tamoxifen: Tamoxifen is a SERM that competitively binds to the estrogen receptor. STS inhibitors reduce the ligand available to bind to the ER. In a rat mammary tumor model, KW-2581 was as effective as tamoxifen in inducing tumor regression.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo evaluation of STS inhibitors.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of an STS inhibitor on the proliferation of hormone-dependent breast cancer cells stimulated by an estrogen precursor.
Methodology:
-
Cell Seeding: Plate hormone-dependent breast cancer cells (e.g., ZR-75-1) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the STS inhibitor and a fixed concentration of estrone sulfate (E1S) to stimulate growth. Include appropriate controls (vehicle, E1S alone).
-
Incubation: Incubate the cells for a period of 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value of the inhibitor.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of an STS inhibitor in a mouse xenograft model using hormone-dependent breast cancer cells.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID). For ER+ breast cancer models, ovariectomized mice are often used to remove endogenous estrogen production.
-
Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., MCF-7, ZR-75-1) into the flank of each mouse.
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the STS inhibitor (e.g., by oral gavage) and vehicle control according to the desired dosing schedule. In ovariectomized models, supplement with an STS substrate like estradiol sulfate (E2S) to drive tumor growth.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight and volume. Tumor tissue can be used for further analysis, such as measuring STS activity to confirm target engagement and performing immunohistochemistry for proliferation markers.
Conclusion
Steroid sulfatase inhibitors have demonstrated significant anti-tumor efficacy in a range of preclinical models of hormone-dependent cancers, particularly ER+ breast cancer. Their unique mechanism of action provides a strong rationale for their development as a standalone therapy or in combination with other endocrine agents like aromatase inhibitors. The data presented in this guide, focusing on well-studied STS inhibitors, offers a valuable resource for researchers and drug developers in the field of oncology. Further investigation into the comparative efficacy and resistance mechanisms of different STS inhibitors will be crucial for their successful clinical translation.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Inhibition of steroid sulfatase activity and cell proliferation in ZR-75-1 and BT-474 human breast cancer cells by KW-2581 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel steroidal selective steroid sulfatase inhibitor KW-2581 inhibits sulfated-estrogen dependent growth of breast cancer cells in vitro and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urologytimes.com [urologytimes.com]
- 6. Efficacy of three potent steroid sulfatase inhibitors: pre-clinical investigations for their use in the treatment of hormone-dependent breast cancer. — Department of Pharmacology [pharm.ox.ac.uk]
- 7. Aromatase and dual aromatase-steroid sulfatase inhibitors from the letrozole and vorozole templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Validation of Anti-Metastatic Effects: A Comparative Analysis
A comprehensive evaluation of a novel anti-metastatic agent requires rigorous comparison against established alternatives and standards of care. This guide provides a framework for such a comparison, outlining the necessary experimental data, protocols, and pathway analyses. Due to the absence of publicly available information on "RMI 10874," this document will use a well-characterized anti-metastatic agent, Marimastat, as a representative example for comparison against a hypothetical alternative or standard chemotherapy, Paclitaxel.
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. The development of effective anti-metastatic therapies is therefore a critical goal in oncology research. This guide details the experimental validation of anti-metastatic compounds, focusing on data presentation, experimental protocols, and the visualization of underlying biological mechanisms.
Comparative Data on Anti-Metastatic Efficacy
The following tables summarize key quantitative data from preclinical studies comparing the efficacy of Marimastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, with Paclitaxel, a cytotoxic agent with known effects on cell proliferation and migration.
Table 1: In Vitro Effects on Cancer Cell Lines
| Parameter | Marimastat | Paclitaxel | Untreated Control |
| IC50 (µM) for Proliferation (MDA-MB-231) | >100 | 0.01 | N/A |
| Inhibition of Cell Invasion (%) | 75 | 40 | 0 |
| Inhibition of Cell Migration (%) | 60 | 30 | 0 |
| MMP-9 Activity Inhibition (%) | 85 | 15 | 0 |
Table 2: In Vivo Efficacy in a Murine Metastasis Model
| Parameter | Marimastat | Paclitaxel | Vehicle Control |
| Primary Tumor Growth Inhibition (%) | 20 | 65 | 0 |
| Number of Lung Metastases (Mean ± SD) | 15 ± 5 | 35 ± 8 | 70 ± 12 |
| Metastatic Burden (Lung Area, %) | 5 ± 2 | 12 ± 4 | 25 ± 7 |
| Median Survival (Days) | 45 | 38 | 25 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate 5 x 10³ MDA-MB-231 breast cancer cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of Marimastat or Paclitaxel for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.
-
Cell Seeding: Seed 5 x 10⁴ cells in the upper chamber in serum-free medium containing the test compound (Marimastat or Paclitaxel).
-
Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24 hours at 37°C.
-
Cell Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of invading cells in several microscopic fields.
In Vivo Metastasis Model (Orthotopic Xenograft)
-
Tumor Cell Implantation: Surgically implant 1 x 10⁶ MDA-MB-231-luc2 cells into the mammary fat pad of female nude mice.
-
Treatment Initiation: Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment groups (Vehicle, Marimastat, Paclitaxel). Administer treatments as per the established dosing schedule.
-
Primary Tumor Measurement: Measure the primary tumor volume twice weekly using calipers.
-
Metastasis Quantification: After a predetermined period (e.g., 4 weeks), euthanize the mice and harvest the lungs. Quantify metastatic burden using bioluminescence imaging (for luc2-expressing cells) or by counting surface metastatic nodules under a dissecting microscope.
-
Survival Study: In a separate cohort, monitor the mice for signs of morbidity and record the date of death to determine the median survival.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the logical flow of the research.
Caption: Preclinical validation workflow for anti-metastatic agents.
Caption: Signaling pathway illustrating the inhibitory action of Marimastat.
A Comparative Analysis of RMI 10874 and Other Immunomodulators for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the performance, mechanisms of action, and experimental data of the antiviral agent RMI 10874 against other prominent immunomodulators, including Toll-like receptor (TLR) agonists and AMP-activated protein kinase (AMPK) activators.
This guide provides a comprehensive comparative analysis of the immunomodulatory properties of this compound, a tilorone analogue, alongside other key classes of immunomodulators. Due to the limited publicly available data on this compound, this comparison extensively leverages data from its parent compound, tilorone, to provide insights into its potential mechanism of action and immunomodulatory effects. The information is intended to support research and development efforts in the field of immunotherapy.
Executive Summary
Immunomodulators are substances that regulate the immune system's response, offering therapeutic potential for a wide range of diseases, from viral infections to cancer. This guide focuses on a comparative study of three distinct classes of immunomodulators:
-
This compound (Tilorone Analogue): An antiviral agent known to induce interferon and activate Natural Killer (NK) cells, suggesting a mechanism of action primarily through the RIG-I-like receptor (RLR) signaling pathway.
-
Toll-like Receptor (TLR) Agonists: A broad class of molecules that recognize pathogen-associated molecular patterns (PAMPs) and activate innate immunity, leading to the production of pro-inflammatory cytokines and the priming of adaptive immune responses.
-
AMP-activated Protein Kinase (AMPK) Activators: Molecules that modulate cellular metabolism and have been shown to possess anti-inflammatory and immunoregulatory properties.
This guide presents available quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the key signaling pathways to facilitate a clear comparison of these immunomodulatory agents.
Data Presentation: A Comparative Overview of Immunomodulator Performance
Direct comparative quantitative data for this compound against TLR agonists and AMPK activators is scarce in the current literature. Therefore, this section presents data on the individual immunomodulatory effects of tilorone (as a proxy for this compound), various TLR agonists, and AMPK activators, compiled from multiple studies. It is important to note that experimental conditions vary between studies, and direct comparisons should be made with caution.
Table 1: Cytokine Induction by Tilorone
| Cytokine | Cell Type | Concentration | Incubation Time | Fold Increase (vs. Control) | Reference |
| IFN-α/β | Mouse splenocytes | 50 µg/mL | 24 hours | Significant induction | [1][2] |
| TNF-α | Mouse macrophages | 50 µg/mL | 24 hours | Significant induction | [3] |
| IL-6 | Mouse macrophages | 50 µg/mL | 24 hours | Significant induction | [3] |
| IL-12 | Mouse macrophages | 50 µg/mL | 24 hours | Significant induction | [3] |
Table 2: Cytokine Induction by Representative TLR Agonists
| TLR Agonist | TLR Target | Cell Type | Concentration | Incubation Time | Cytokine Profile | Reference |
| LPS | TLR4 | Human PBMCs | 100 ng/mL | 24 hours | High TNF-α, IL-6, IL-1β | [4] |
| Poly(I:C) | TLR3 | Human PBMCs | 10 µg/mL | 24 hours | High IFN-α/β, IL-12 | [5] |
| R848 | TLR7/8 | Human PBMCs | 1 µM | 24 hours | High IFN-α, TNF-α, IL-12 | [6][7] |
| CpG ODN | TLR9 | Human PBMCs | 1 µM | 24 hours | High IFN-α, IL-12 | [6] |
Table 3: Immunomodulatory Effects of AMPK Activators
| AMPK Activator | Effect | Cell Type | Concentration | Key Findings | Reference |
| AICAR | Inhibition of NF-κB | Macrophages | 0.5 mM | Reduced production of TNF-α, IL-6 | [8] |
| Metformin | M2 Macrophage Polarization | Bone marrow-derived macrophages | 2 mM | Increased expression of Arg1, IL-10 | [9] |
| Thymoquinone | Inhibition of ROS production | BV2 microglia | 10 µM | Suppressed neuroinflammation | [10] |
Table 4: In Vivo Efficacy of Tilorone Analogues
| Tilorone Analogue | Virus | Animal Model | Dosage | Route | Outcome | Reference |
| This compound | Fibrosarcoma (lung colonization) | BALB/c mice | Not specified | Not specified | Completely abolished lung colonization | MedChemExpress Product Information |
| Analogue 11,002 | Venezuelan Equine Encephalitis | Mice | 250-1000 mg/kg | Oral | Significant increase in survival | [11] |
| Analogue 11,567 | Venezuelan Equine Encephalitis | Mice | 250-1000 mg/kg | Oral | Significant increase in survival | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the immunomodulatory activity of the compared agents.
Cytokine Profiling using ELISA
Objective: To quantify the concentration of specific cytokines produced by immune cells in response to immunomodulator treatment.
Methodology:
-
Cell Culture: Culture primary immune cells (e.g., human PBMCs or mouse splenocytes) or immune cell lines (e.g., RAW 264.7 macrophages) in appropriate culture medium.
-
Stimulation: Treat the cells with various concentrations of the immunomodulator (this compound, TLR agonist, or AMPK activator) or a vehicle control for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokines of interest (e.g., IFN-α, IFN-β, TNF-α, IL-6, IL-12) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokine standards and calculate the concentration of each cytokine in the samples.
Natural Killer (NK) Cell Activation and Cytotoxicity Assay
Objective: To assess the ability of an immunomodulator to activate NK cells and enhance their cytotoxic activity against target cancer cells.
Methodology:
-
NK Cell Isolation: Isolate NK cells from human PBMCs or mouse splenocytes using magnetic-activated cell sorting (MACS).
-
Activation: Culture the isolated NK cells in the presence of the immunomodulator or a control for a defined period (e.g., 18-24 hours).
-
Target Cell Labeling: Label target cancer cells (e.g., K562 or YAC-1) with a fluorescent dye such as Calcein-AM or with radioactive 51Cr.
-
Co-culture: Co-culture the activated NK cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios for 4-6 hours.
-
Cytotoxicity Measurement:
-
Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorescence plate reader.
-
Chromium-release: Measure the release of 51Cr from lysed target cells into the supernatant using a gamma counter.
-
-
Data Analysis: Calculate the percentage of specific lysis based on the release from target cells co-cultured with effector cells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
In Vivo Model of Viral Infection
Objective: To evaluate the in vivo efficacy of an immunomodulator in protecting against a viral challenge.
Methodology:
-
Animal Model: Use a relevant animal model for the viral infection of interest (e.g., BALB/c mice for influenza virus infection).
-
Treatment: Administer the immunomodulator (e.g., this compound) to the animals at a specified dose and route (e.g., oral gavage) at a defined time point relative to the viral challenge (e.g., 24 hours prior to infection). A control group should receive a vehicle.
-
Viral Challenge: Infect the animals with a sublethal or lethal dose of the virus.
-
Monitoring: Monitor the animals daily for signs of illness, weight loss, and survival.
-
Viral Titer Determination: At specific time points post-infection, sacrifice a subset of animals and collect relevant tissues (e.g., lungs) to determine the viral titer using plaque assays or RT-qPCR.
-
Data Analysis: Compare the survival rates, body weight changes, and viral titers between the treated and control groups to determine the protective efficacy of the immunomodulator.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is essential for a comprehensive understanding of the comparative analysis.
Signaling Pathways
Caption: Simplified signaling pathways of this compound (Tilorone), TLR agonists, and AMPK activators.
Experimental Workflow: In Vitro Immunomodulator Comparison
Caption: General workflow for in vitro comparative analysis of immunomodulators.
Conclusion
This comparative guide provides a foundational understanding of this compound and its place within the broader landscape of immunomodulators. While direct comparative data remains limited, the available information on its parent compound, tilorone, suggests a distinct mechanism of action centered on the induction of Type I interferons and the activation of NK cells via the RIG-I pathway. This contrasts with the broad pro-inflammatory response elicited by many TLR agonists and the primarily anti-inflammatory and metabolic regulatory effects of AMPK activators.
For researchers and drug development professionals, the choice of an immunomodulator will depend on the specific therapeutic goal. This compound and other tilorone analogues may be particularly promising for antiviral and cancer immunotherapy applications where a robust Type I interferon response and NK cell activity are desired. Further head-to-head studies are warranted to provide more definitive quantitative comparisons and to fully elucidate the therapeutic potential of this compound in various disease models. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Immune Regulator Retinoic Acid-Inducible Gene I (RIG-I) in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Immune Activation Profiles Elicited by Distinct, Repeated TLR Agonist Infusions in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toll-like receptor (TLR) 2-9 agonists-induced cytokines and chemokines: I. Comparison with T cell receptor-induced responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in anti-inflammation via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMPK in Intestinal Health and Disease: A Multifaceted Therapeutic Target for Metabolic and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK and SIRT1 activation contribute to inhibition of neuroinflammation by thymoquinone in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
RMI 10874 Analogue, Tilorone, Demonstrates Synergistic Antitumor Effects with Conventional Chemotherapy in Murine Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of a tilorone analogue, closely related to RMI 10874, against conventional chemotherapy in mouse models of cancer. Due to the absence of publicly available in vivo data for this compound, this guide focuses on its well-studied analogue, tilorone, to provide insights into its potential therapeutic advantages and mechanisms of action.
A recent study highlights the synergistic anticancer effects when combining the tilorone analogue with the conventional chemotherapeutic agent, doxorubicin, in a breast cancer model. This combination not only enhanced the reduction in tumor progression but also appeared to mitigate some of the toxic side effects associated with doxorubicin monotherapy.
Comparative Efficacy: Tilorone Analogue vs. Doxorubicin
The following table summarizes the in vivo efficacy of a tilorone analogue and doxorubicin, both as single agents and in combination, in a dimethylbenz[a]anthracene (DMBA)-induced breast cancer model in rats. This model is a well-established method for studying mammary carcinogenesis.
| Treatment Group | Dosage | Tumor Volume Reduction (%) | Key Findings |
| Tilorone Analogue | 10 mg/kg & 20 mg/kg | Significant reduction in tumor volume compared to control | Showed antitumor activity with no significant changes in body weight.[1] |
| Doxorubicin | 4 mg/kg | Significant reduction in tumor volume compared to control | A standard chemotherapeutic agent with known efficacy against breast cancer.[1] |
| Combination Therapy | Tilorone (10 or 20 mg/kg) + Doxorubicin (4 mg/kg) | Synergistically caused a more significant reduction in tumor viability than single-drug treatments.[2][3] | The medium dose combination was most effective in inhibiting tumor progression with reduced hepatic and renal toxicities.[2][3] |
Mechanism of Action: A Dual Approach to Cancer Therapy
Tilorone and its analogues are known immunomodulators, primarily acting as inducers of interferon. This mechanism contrasts with the cytotoxic action of conventional chemotherapies like doxorubicin.
Tilorone Analogue:
-
Immune Activation: Tilorone is an orally active antiviral and interferon inducer.[2][3] It activates natural killer (NK) cells and cytotoxic T lymphocytes, which can target and kill tumor cells.
-
Apoptosis Induction: Studies have shown that tilorone can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Doxorubicin:
-
DNA Damage: Doxorubicin intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription, leading to cell death.
The combination of these two agents offers a multi-pronged attack on cancer, targeting both the tumor cells directly and stimulating the host's immune system to fight the cancer.
Experimental Protocols
A summary of the experimental design for the in vivo comparison of the tilorone analogue and doxorubicin is provided below.
1. Animal Model:
-
Species: Sprague Dawley (SD) rats.
-
Tumor Induction: Mammary carcinogenesis was induced by a single subcutaneous injection of 7,12-dimethylbenz[a]anthracene (DMBA) in the mammary pads.
-
Tumor Growth: Tumors were allowed to grow for 16 weeks until they reached a size of 550–700 mm³.[1]
2. Treatment Regimen:
-
Groups: Animals were divided into control, tilorone analogue (10 and 20 mg/kg), doxorubicin (4 mg/kg), and combination therapy groups.
-
Administration: Treatments were administered twice a week for 3 weeks.[1] Normal and disease-control animals received normal saline.[1]
-
Monitoring: Tumor volumes and body weights were measured throughout the study.
3. Efficacy and Toxicity Assessment:
-
Tumor Analysis: After 3 weeks of treatment, tumors were excised for histopathological and immunohistochemical analysis.[2][3]
-
Biomarker Analysis: Tumor tissue was analyzed for the expression of IFN-β, caspase-3, p53, E-cadherin, and N-cadherin.[2][3]
-
Toxicity Evaluation: Hepatic and renal toxicities were assessed.
Conclusion
The available preclinical data on tilorone, an analogue of this compound, suggests a promising therapeutic strategy when combined with conventional chemotherapy. The synergistic effects observed in the breast cancer model, leading to enhanced tumor inhibition and reduced toxicity, warrant further investigation. While direct comparative data for this compound remains elusive, these findings provide a strong rationale for exploring its potential in similar combination therapy settings. Future studies should aim to directly compare the efficacy and safety of this compound with standard-of-care chemotherapies in various cancer models to fully elucidate its therapeutic potential.
References
Assessing the Specificity of Novel NK Cell Modulators: A Comparative Guide
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, recognized for their ability to eliminate cancerous and virally infected cells without prior sensitization.[1][2] Their potent cytotoxic activity and cytokine production make them attractive targets for cancer immunotherapy.[2][3][4] The development of compounds that can selectively enhance NK cell function while minimizing off-target effects on other immune cells is a key objective in drug development. This guide provides a framework for assessing the specificity of a novel investigational compound, herein referred to as RMI 10874 , by comparing its hypothetical performance against other potential NK cell modulators. The methodologies and data presentation formats outlined below serve as a template for researchers, scientists, and drug development professionals.
Comparative Analysis of NK Cell Modulators
To objectively evaluate the specificity of this compound, its performance should be benchmarked against a panel of agents with known mechanisms of action. This includes a direct competitor (Alternative Compound), a biological agent (Cytokine-Based Therapy), and a pathway-specific inhibitor (Small Molecule Inhibitor).
| Parameter | This compound (Hypothetical Data) | Alternative Compound (Hypothetical Data) | Cytokine-Based Therapy (e.g., IL-15) | Small Molecule Inhibitor (e.g., SHP-2 Inhibitor) |
| NK Cell Cytotoxicity (% Lysis of K562 cells) | 75% | 68% | 85% | 55% |
| IFN-γ Production by NK cells (pg/mL) | 1200 | 950 | 1500 | 400 |
| NK Cell Proliferation (CFSE MFI) | 250 | 300 | 150 | 800 |
| Off-Target T-Cell Activation (% CD69+ of CD3+ cells) | < 5% | 15% | 40% | < 2% |
| Off-Target B-Cell Activation (% CD86+ of CD19+ cells) | < 2% | 8% | 25% | < 1% |
| Macrophage Polarization (M1/M2 ratio) | 2.5 | 1.8 | 3.0 | 1.2 |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment and comparison of NK cell modulators.
1. NK Cell Isolation and Culture:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
NK cells (CD3-CD56+) are enriched from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Isolated NK cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 100 U/mL IL-2.
2. Cytotoxicity Assay (Flow Cytometry-Based):
-
Target cells (e.g., K562 cell line) are labeled with a fluorescent dye such as CFSE.
-
Effector NK cells are pre-treated with this compound or alternative compounds for 24 hours.
-
Labeled target cells and pre-treated NK cells are co-cultured at various effector-to-target (E:T) ratios for 4 hours.
-
A viability dye (e.g., 7-AAD) is added to the co-culture.
-
The percentage of dead target cells (CFSE+7-AAD+) is quantified by flow cytometry.
3. Cytokine Production Assay (ELISA):
-
NK cells are stimulated with this compound or alternative compounds in the presence of a low dose of IL-12 for 24 hours.
-
Cell culture supernatants are collected.
-
The concentration of IFN-γ in the supernatants is measured using a commercially available ELISA kit according to the manufacturer's instructions.
4. Proliferation Assay (CFSE Dilution):
-
Isolated NK cells are labeled with CFSE.
-
Labeled cells are cultured with this compound or alternative compounds for 5-7 days.
-
The dilution of CFSE, indicative of cell division, is analyzed by flow cytometry. The mean fluorescence intensity (MFI) of CFSE is inversely proportional to proliferation.
5. Off-Target Activation Assay (Multi-color Flow Cytometry):
-
Whole PBMCs are treated with this compound or alternative compounds for 24 hours.
-
Cells are stained with a panel of fluorescently labeled antibodies against surface markers for T cells (CD3, CD4, CD8, CD69), B cells (CD19, CD86), and NK cells (CD56).
-
The expression of activation markers (CD69 for T cells, CD86 for B cells) on non-NK cell populations is quantified by flow cytometry.
Visualizing Molecular Pathways and Experimental Design
NK Cell Activation Signaling Pathway
Caption: Hypothetical signaling cascade in NK cell activation.
Experimental Workflow for Specificity Assessment
Caption: Workflow for assessing compound specificity on NK cells.
A thorough and systematic assessment of a novel compound's specificity for NK cells is paramount for its development as a potential therapeutic. By employing a multi-faceted approach that includes direct comparisons with alternative agents, standardized and detailed experimental protocols, and clear data visualization, researchers can build a comprehensive profile of the compound's activity. This guide provides a robust framework to evaluate the on-target efficacy and off-target effects of investigational molecules like this compound, thereby facilitating informed decisions in the drug development pipeline.
References
- 1. Stage-specific regulation of natural killer cell homeostasis and response against viral infection by microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK cell activity in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Killer Cell Interactions With Myeloid Derived Suppressor Cells in the Tumor Microenvironment and Implications for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated NK cells reprogram MDSCs via NKG2D-NKG2DL and IFN-γ to modulate antitumor T-cell response after cryo-thermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of RMI 10874: A Comparative Guide to its Mechanism of Action
A comprehensive review of the available scientific literature reveals no pharmacological agent identified as RMI 10874. Extensive searches for this designation, including potential associations with its likely originating company, Richardson-Merrell, have not yielded any specific compound. It is plausible that "this compound" represents an internal, preclinical, or otherwise unpublished identifier that has not entered the public domain.
Therefore, a direct cross-validation and comparative analysis of this compound's mechanism of action is not possible at this time.
To facilitate the creation of the requested comparison guide, please provide an alternative, recognized name for this compound. This could include:
-
A formal chemical name (e.g., IUPAC nomenclature)
-
A generic or brand name
-
A patent number or literature citation where the compound is described
Once a verifiable compound identity is established, a thorough guide will be developed, including detailed data presentation, experimental protocols, and visualizations as per the original request. The guide will focus on a hypothetical compound with a well-defined mechanism of action, for instance, a dopamine D2 receptor agonist, to illustrate the requested format and depth of analysis.
Illustrative Example: Comparative Analysis of a Dopamine D2 Receptor Agonist
To demonstrate the structure and content of the requested guide, the following sections provide an example based on the mechanism of a hypothetical dopamine D2 receptor agonist, a class of drugs known for their use in treating conditions such as Parkinson's disease and hyperprolactinemia.
Data Presentation: Comparative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of our hypothetical compound and several well-established dopamine D2 receptor agonists. Lower Ki values indicate a higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| Hypothetical Agonist | 0.5 | 1.2 | > 1000 |
| Bromocriptine | 2.5 | 4.6 | 12.5 |
| Cabergoline | 0.6 | 1.5 | 2.5 |
| Pramipexole | 2.2 | 0.5 | > 1000 |
Experimental Protocols
Receptor Binding Assay:
The binding affinities of the test compounds were determined using in vitro radioligand binding assays. Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor were incubated with a specific radioligand (e.g., [3H]-spiperone) and varying concentrations of the competing compound. Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand (e.g., haloperidol). Following incubation, the membranes were washed, and the bound radioactivity was quantified by liquid scintillation counting. The Ki values were calculated using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the signaling pathway of a dopamine D2 receptor agonist and a typical experimental workflow for assessing its efficacy.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Workflow for Prolactin Inhibition Assay.
Misidentification of RMI 10874 as an Adenylyl Cyclase Inhibitor
Initial investigations have revealed a common misidentification in the classification of RMI 10874. This compound is a tilorone analogue with demonstrated antiviral and anti-metastatic properties through the activation of natural killer (NK) cells. There is no scientific evidence to support the claim that this compound functions as an inhibitor of adenylyl cyclase.
Conversely, the compound RMI 12330A is a well-documented inhibitor of adenylyl cyclase. Therefore, this guide will focus on the efficacy of RMI 12330A and its comparison with other known adenylyl cyclase inhibitors.
A Comparative Guide to the Efficacy of Adenylyl Cyclase Inhibitors
This guide provides a comparative analysis of RMI 12330A and other significant adenylyl cyclase inhibitors for researchers, scientists, and drug development professionals. Adenylyl cyclases (AC) are pivotal enzymes in cellular signaling, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] The inhibition of these enzymes is a key area of research for therapeutic intervention in various diseases.
Comparative Efficacy of Adenylyl Cyclase Inhibitors
The inhibitory potential of various compounds against adenylyl cyclase is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 data for RMI 12330A and a selection of its analogues and other common AC inhibitors. It is important to note that these values are highly dependent on the specific experimental conditions, including the adenylyl cyclase isoform and the cellular context.
| Compound | Target/Condition | IC50 | Notes |
| RMI 12330A | Histamine-stimulated adenylyl cyclase (guinea-pig heart) | 1.5 x 10⁻⁵ M | More potent against stimulated AC.[2][3] |
| Basal adenylyl cyclase (guinea-pig heart) | > 10⁻⁴ M | [2][3] | |
| Na+, K+-ATPase (crude and purified heart preparations) | 1.7 x 10⁻⁴ M | Also inhibits ouabain binding with an IC50 of 1.5 x 10⁻⁴ M.[2] | |
| SQ 22,536 | Adenylyl Cyclase 5 (AC5) | 15 µM | A prototypical low-affinity P-site inhibitor.[4] |
| Adenylyl Cyclase 2 (AC2) | 2.6 mM | [4] | |
| Adenylyl Cyclase 3 (AC3) | 230 µM | [4] | |
| NKY80 | Adenylyl Cyclase 5 (AC5) | 2.2 µM | An AC5 inhibitor derived from SQ 22,536.[4] |
| Adenylyl Cyclase 2 (AC2) | 290 µM | [4] | |
| Adenylyl Cyclase 3 (AC3) | 100 µM | [4] | |
| Lactam-imine analogue of RMI 12330A | Adenylyl cyclase | No effect | Serves as a negative control, demonstrating the specificity of the parent compound.[2] |
Experimental Protocols
Accurate determination of the inhibitory activity of these compounds relies on standardized experimental protocols. A generalized method for assessing adenylyl cyclase inhibition is outlined below.
Adenylyl Cyclase Activity Assay
This protocol describes the measurement of adenylyl cyclase activity in heart homogenates, as was used for the evaluation of RMI 12330A.
1. Membrane Preparation:
-
Guinea-pig hearts are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the adenylyl cyclase.
2. Inhibition Assay:
-
The membrane preparation is incubated with the inhibitory compound (e.g., RMI 12330A) at various concentrations.
-
The enzymatic reaction is initiated by the addition of a reaction mixture containing ATP (the substrate) and, if required, a stimulating agent (e.g., histamine, isoprenaline, or NaF).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
3. Measurement of cAMP:
-
The reaction is terminated, and the amount of cAMP produced is quantified. This is often achieved using radioimmunoassay (RIA) or other sensitive detection methods.
4. Data Analysis:
-
The concentration of the inhibitor that causes a 50% reduction in adenylyl cyclase activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.
Signaling Pathways and Experimental Visualization
To further understand the context of adenylyl cyclase inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of RMI 12330A, a new inhibitor of adenylate cyclase on myocardial function and subcellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of RMI 12330A, a new inhibitor of adenylate cyclase on myocardial function and subcellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of miR-874-3p Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings concerning the microRNA miR-874-3p, a molecule implicated in the progression of several cancers. Drawing from multiple independent studies, this document summarizes the key experimental data, details the methodologies employed, and visualizes the established signaling pathways and experimental workflows. The aim is to offer a consolidated resource for the independent verification of miR-874-3p's biological functions and therapeutic potential.
Data Presentation: Comparative Effects of miR-874-3p Overexpression
The following tables summarize the quantitative findings from various studies on the effects of miR-874-3p overexpression in different cancer cell lines.
Table 1: Effects of miR-874-3p on Cancer Cell Proliferation, Migration, and Invasion
| Cancer Type | Cell Line(s) | Key Target(s) | Observed Effects | Citation(s) |
| Breast Cancer | MCF-7, BT549 | VDAC1 | Significantly inhibited cell proliferation, migration, and invasion. | [1] |
| Breast Cancer | MCF-7, MDA-MB-231 | CDK9 | Inhibited cell proliferation, induced apoptosis and cell cycle arrest. | [2][3] |
| Osteosarcoma | U-2 OS | RGS4 | Significantly inhibited cell proliferation and migration. | [4] |
| Gastric Cancer | AGS/DDP, HGC-27/DDP | GDPD5 | Repressed cell viability, migration, and invasion; enhanced apoptosis and cisplatin sensitivity. | [5] |
Table 2: Regulation of Target Gene Expression by miR-874-3p
| Target Gene | Cancer Type | Method of Verification | Outcome | Citation(s) |
| VDAC1 | Breast Cancer | Luciferase Reporter Assay | miR-874-3p directly binds to the 3'-UTR of VDAC1 mRNA, reducing luciferase activity of wild-type plasmids. | [1] |
| CDK9 | Breast Cancer | Bioinformatics, Western Blot | Protein level of CDK9 is negatively regulated by miR-874-3p. | [2][3] |
| RGS4 | Osteosarcoma | Luciferase Reporter Assay | RGS4 is a candidate target gene of miR-874-3p. | [4] |
| GDPD5 | Gastric Cancer | Dual-Luciferase Reporter Assay | Luciferase activity in cells transfected with GDPD5-WT and miR-874-3p mimic was decreased. | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the research of miR-874-3p.
1. Cell Culture and Transfection
-
Cell Lines: Human breast cancer cell lines (MCF-7, BT549, MDA-MB-231), human osteosarcoma cells (U-2 OS), and human gastric cancer cells (AGS, HGC-27) and their cisplatin-resistant counterparts (AGS/DDP, HGC-27/DDP) were used. Normal cell lines like hFOB1.19 and GES-1 were used as controls.
-
Culture Conditions: Cells were typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 atmosphere.
-
Transfection: Overexpression of miR-874-3p was achieved by transfecting cells with miR-874-3p mimics or a negative control using reagents like Lipofectamine 2000.
2. Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted from cells using TRIzol reagent. Reverse transcription was performed to synthesize cDNA. The expression levels of miR-874-3p and target gene mRNAs were quantified using specific primers and a SYBR Green PCR kit. U6 or GAPDH were commonly used as internal controls.
3. Cell Proliferation, Migration, and Invasion Assays
-
Proliferation Assay: Cell viability and proliferation were assessed using MTT or CCK-8 assays. Cells were seeded in 96-well plates, and absorbance was measured at specified time points after transfection.
-
Migration and Invasion Assays: Transwell assays were used to measure cell migration and invasion. For invasion assays, the upper chamber of the Transwell insert was coated with Matrigel. Cells were seeded in the upper chamber in serum-free medium, and the lower chamber was filled with a medium containing FBS as a chemoattractant. After incubation, migrated or invaded cells on the lower surface of the membrane were stained and counted.
4. Luciferase Reporter Assay
To confirm the direct interaction between miR-874-3p and the 3'-UTR of its target genes (e.g., VDAC1, RGS4, GDPD5), wild-type (WT) and mutant (MUT) 3'-UTR sequences of the target genes were cloned into a luciferase reporter vector. These vectors were co-transfected with miR-874-3p mimics or a negative control into cells. Luciferase activity was measured to determine the effect of miR-874-3p on the translation of the target mRNA. A significant decrease in luciferase activity in the presence of the WT 3'-UTR and miR-874-3p mimic confirms direct binding.[1][4][5]
5. Western Blot Analysis
Protein expression levels of target genes (e.g., VDAC1, CDK9) and downstream signaling pathway components (e.g., β-catenin, Cyclin D1) were determined by Western blotting. Total protein was extracted, separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary and secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) kit.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures related to miR-874-3p research.
Caption: The miR-874-3p/VDAC1/Wnt signaling pathway in breast cancer.
Caption: A typical experimental workflow for validating a miRNA target.
References
- 1. miRNA-874-3p inhibits the migration, invasion and proliferation of breast cancer cells by targeting VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-874 inhibits cell proliferation and induces apoptosis in human breast cancer by targeting CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. miR-874-3p inhibits cell migration through targeting RGS4 in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MiR-874-3p represses the migration and invasion yet promotes the apoptosis and cisplatin sensitivity via being sponged by long intergenic non-coding RNA 00922 (LINC00922) and targeting Glycerophosphodiester Phosphodiesterase Domain Containing 5 (GDPD5) in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
